molecular formula C15H20Cl2N2O B3182623 CBS1117 CAS No. 959245-08-0

CBS1117

Cat. No.: B3182623
CAS No.: 959245-08-0
M. Wt: 315.2 g/mol
InChI Key: OUZZSIOQTSNTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBS1117 is a useful research compound. Its molecular formula is C15H20Cl2N2O and its molecular weight is 315.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-10(2)19-8-6-11(7-9-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZZSIOQTSNTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198257
Record name 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959245-08-0
Record name 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959245-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CBS1117

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBS1117 is a novel small-molecule inhibitor of influenza A virus entry, demonstrating potent antiviral activity against group 1 influenza A viruses. It functions by directly targeting the viral surface glycoprotein hemagglutinin (HA), a critical component for viral entry into host cells. Specifically, this compound acts as a fusion inhibitor, binding to a conserved pocket in the stem region of HA near the fusion peptide. This interaction stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane. By blocking this crucial step, this compound effectively halts the viral replication cycle at its inception. Preclinical data indicates a high selectivity index, positioning this compound as a promising lead compound for the development of new anti-influenza therapeutics.

Introduction to this compound

Influenza A viruses (IAVs) continue to pose a significant global health threat, necessitating the development of novel antiviral agents to combat seasonal epidemics and potential pandemics. Current antiviral drugs primarily target the viral neuraminidase (NA) or the M2 ion channel.[1] However, the emergence of drug-resistant strains underscores the urgent need for therapeutics with alternative mechanisms of action.[1]

The viral hemagglutinin (HA) protein is a key target for antiviral drug development as it mediates the initial stages of infection: binding to host cell receptors and subsequent fusion of the viral and endosomal membranes.[1] this compound is a promising small-molecule inhibitor identified through a chemical library screen that specifically targets the HA-mediated fusion process.[2] It belongs to a class of compounds with a 4-aminopiperidine scaffold.[1]

Core Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The primary mechanism of action of this compound is the inhibition of the conformational changes in the HA protein that are essential for membrane fusion.

Binding to the Hemagglutinin Stem Region

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have revealed that this compound binds to a conserved pocket within the stem region of the HA protein. This binding site is located near the HA fusion peptide, a critical domain for the fusion process. The interaction is characterized by extensive hydrophobic contacts between this compound and the HA surface.

Stabilization of the Pre-Fusion Conformation

Upon entry into the host cell via endocytosis, the influenza virus is trafficked to the endosome. The acidic environment of the late endosome triggers a significant conformational rearrangement of the HA protein, exposing the fusion peptide and facilitating the fusion of the viral and endosomal membranes. This compound, by binding to the HA stem, stabilizes the protein in its pre-fusion state. This prevents the low pH-triggered conformational changes, thereby inhibiting the fusion process and the subsequent release of the viral ribonucleoproteins into the cytoplasm.

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineIC50 / EC50Reference
A/Puerto Rico/8/34 (H1N1)A54970 nM (IC50)
Group 1 HA (general)-~3 µM (EC50)

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50Selectivity Index (SI)Reference
A549274.3 µM~4000

Signaling Pathways and Experimental Workflows

Influenza Virus Entry Signaling Pathway

The following diagram illustrates the canonical pathway of influenza virus entry and the point of inhibition by this compound.

Influenza_Entry_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Virus Virus HostCell Host Cell (Sialic Acid Receptors) Virus->HostCell 1. Attachment Endosome Early Endosome HostCell->Endosome 2. Endocytosis LateEndosome Late Endosome (Low pH) Endosome->LateEndosome 3. Endosomal Acidification Fusion Membrane Fusion LateEndosome->Fusion 4. HA Conformational Change RNPrelease Viral RNP Release into Cytoplasm Fusion->RNPrelease Replication Viral Replication RNPrelease->Replication This compound This compound This compound->LateEndosome Inhibits HA Conformational Change

Caption: Influenza virus entry pathway and this compound inhibition point.

Experimental Workflow: Pseudovirus Neutralization Assay

A key experiment to determine the inhibitory activity of compounds like this compound is the pseudovirus neutralization assay. The workflow for this assay is depicted below.

Pseudovirus_Assay_Workflow Start Start Prep Prepare Pseudoviruses (e.g., Luciferase Reporter) Start->Prep Cells Seed Target Cells (e.g., A549) Start->Cells Treat Pre-incubate Pseudoviruses with this compound dilutions Prep->Treat Infect Infect Target Cells with Pseudovirus-Compound Mixture Cells->Infect Treat->Infect Incubate Incubate for 48-72 hours Infect->Incubate Lyse Lyse Cells and Measure Reporter Signal (e.g., Luminescence) Incubate->Lyse Analyze Calculate IC50 Lyse->Analyze

Caption: Workflow for a pseudovirus neutralization assay.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of key experimental methodologies used in the characterization of this compound, based on published research.

Pseudotyped Virus Production and Neutralization Assay
  • Cell Line: HEK293T cells are typically used for the production of pseudotyped viruses.

  • Plasmids: Co-transfection of plasmids encoding the influenza HA of interest, a viral backbone (e.g., from murine leukemia virus), and a reporter gene (e.g., luciferase) into HEK293T cells.

  • Virus Harvest: Supernatants containing the pseudoviruses are harvested at 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

  • Neutralization Assay:

    • Seed target cells (e.g., A549) in 96-well plates.

    • Serially dilute this compound in culture medium.

    • Pre-incubate the pseudoviruses with the diluted compound for a specified time (e.g., 1 hour) at 37°C.

    • Add the virus-compound mixture to the target cells.

    • After 48-72 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.

Cytotoxicity Assay
  • Cell Line: A549 cells are seeded in 96-well plates.

  • Treatment: Cells are treated with serial dilutions of this compound for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

X-ray Crystallography
  • Protein Expression and Purification: Recombinant HA protein is expressed (e.g., in insect cells) and purified.

  • Complex Formation: The purified HA is incubated with an excess of this compound.

  • Crystallization: The HA-CBS1117 complex is crystallized using techniques such as vapor diffusion.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved and refined to reveal the binding mode of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protein Preparation: Isotopically labeled (e.g., ¹⁵N) HA is produced for NMR studies.

  • Titration: this compound is titrated into the labeled HA solution.

  • Data Acquisition: A series of NMR spectra (e.g., ¹H-¹⁵N HSQC) are recorded at different compound concentrations.

  • Analysis: Chemical shift perturbations in the NMR spectra upon compound binding are analyzed to identify the amino acid residues involved in the interaction, thereby mapping the binding site.

Preclinical Status and Future Directions

As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available data from clinical trials. The potent in vitro activity and high selectivity index of this compound make it a strong candidate for further preclinical development, including pharmacokinetic, pharmacodynamic, and in vivo efficacy studies in animal models of influenza infection. Future research will likely focus on optimizing the compound's properties to enhance its drug-like characteristics and evaluating its efficacy against a broader range of influenza A virus subtypes. The detailed understanding of its mechanism of action provides a solid foundation for the rational design of next-generation HA-targeted influenza inhibitors.

References

An In-Depth Technical Guide to the Discovery and Synthesis of CBS1117: A Potent Influenza A Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS1117 is a novel small-molecule inhibitor of influenza A virus (IAV) entry, identified through high-throughput screening of a chemical library. It exhibits potent antiviral activity, specifically against group 1 IAVs, by targeting the viral surface glycoprotein hemagglutinin (HA). By binding to a conserved region in the HA stem, this compound stabilizes the pre-fusion conformation of the protein, effectively preventing the pH-induced conformational changes necessary for viral and endosomal membrane fusion. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, intended to serve as a technical guide for researchers in the field of antiviral drug development.

Discovery of this compound

This compound was discovered through a high-throughput screening of approximately 20,000 compounds from the Chembridge Small Molecule Library.[1] The screening assay was designed to identify inhibitors of IAV entry. The initial hit, 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide, was subsequently named this compound.[1][2] Further structure-activity relationship (SAR) studies on the 4-aminopiperidine scaffold led to the identification of this compound as a highly potent and promising lead compound for further development.[3][4]

Mechanism of Action

This compound is an entry inhibitor that specifically targets the hemagglutinin (HA) glycoprotein of group 1 influenza A viruses. Its mechanism of action involves the following key steps:

  • Binding to Hemagglutinin: X-ray crystallography and NMR studies have revealed that this compound binds to a conserved pocket in the stem region of the HA protein, near the fusion peptide. This binding site is distinct from the receptor-binding site located in the globular head of HA.

  • Stabilization of the Pre-fusion Conformation: By occupying this pocket, this compound stabilizes the pre-fusion conformation of the HA trimer.

  • Inhibition of Conformational Rearrangement: The low pH environment of the endosome typically triggers a significant conformational rearrangement of HA, which is essential for the fusion of the viral and endosomal membranes. This compound's stabilization of the pre-fusion state prevents this critical conformational change.

  • Blockade of Membrane Fusion: As the HA protein is unable to refold into its fusogenic state, the fusion between the viral envelope and the endosomal membrane is blocked. This traps the virus within the endosome, preventing the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm and thereby halting the infection process.

G Mechanism of Action of this compound cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza A Virus ReceptorBinding Virus binds to host cell receptor Virus->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome pH_Drop pH drop in endosome Endosome->pH_Drop HA_Conformation HA conformational change pH_Drop->HA_Conformation MembraneFusion Membrane Fusion HA_Conformation->MembraneFusion vRNP_Release vRNP release into cytoplasm MembraneFusion->vRNP_Release This compound This compound This compound->HA_Conformation Inhibits

Figure 1: Simplified signaling pathway of influenza virus entry and the inhibitory action of this compound.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound against Influenza A Viruses

Virus StrainCell LineAssay TypeIC50 / EC50Reference
A/Puerto Rico/8/34 (H1N1)A549Plaque Reduction70 nM (IC50)
H5N1 (A/Goose/Qinghai/59/05) pseudovirusA549Pseudovirus Entry3.04 µM (EC50)
Group 1 HA--~3 µM (EC50)

Table 2: Cytotoxicity and Selectivity of this compound

Cell LineCC50Selectivity Index (SI)Reference
A549274.3 µM~4000 (for H1N1)
A549> 100 µM-

Synthesis of this compound

The synthesis of this compound and its analogs is described by Gaisina et al. (2020). The general synthetic route involves the acylation of a 4-aminopiperidine scaffold. Below is a representative experimental protocol for the synthesis of this compound (2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide).

G Synthetic Pathway of this compound Reactant1 1-isopropylpiperidin-4-amine Product This compound (2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide) Reactant1->Product Reactant2 2,6-dichlorobenzoyl chloride Reactant2->Product Solvent DCM, Et3N Product->Solvent

Figure 2: High-level schematic of the synthesis of this compound.
Experimental Protocol: Synthesis of 2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide (this compound)

Materials:

  • 1-isopropylpiperidin-4-amine

  • 2,6-dichlorobenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of 1-isopropylpiperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2,6-dichlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide (this compound).

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Key Experimental Protocols for Biological Evaluation

Pseudovirus Entry Assay

This assay is used to determine the inhibitory effect of compounds on viral entry.

  • Cell Seeding: Seed A549 cells in 96-well plates and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period.

  • Pseudovirus Infection: Infect the cells with a pseudovirus expressing the influenza HA protein and a reporter gene (e.g., luciferase).

  • Incubation: Incubate the infected cells for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the replication of infectious virus.

  • Cell Seeding: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of influenza A virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of agarose and cell culture medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37 °C for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the half-maximal inhibitory concentration (IC50) as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

X-ray Crystallography

To determine the three-dimensional structure of this compound in complex with hemagglutinin:

  • Protein Expression and Purification: Express and purify the ectodomain of influenza HA.

  • Crystallization: Crystallize the purified HA protein.

  • Soaking: Soak the HA crystals in a solution containing this compound.

  • Data Collection: Collect X-ray diffraction data from the soaked crystals using a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the HA-CBS1117 complex using molecular replacement and refinement techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the binding of this compound to HA in solution:

  • Sample Preparation: Prepare samples of this compound alone and in the presence of purified HA protein in a suitable buffer.

  • NMR Experiments: Perform one-dimensional ¹H NMR or more advanced ligand-observe experiments such as saturation transfer difference (STD) NMR or WaterLOGSY.

  • Data Analysis: Analyze the changes in the NMR signals of this compound upon the addition of HA to confirm binding and to identify the parts of the molecule that are in close contact with the protein.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for influenza A virus. Its novel mechanism of action, targeting the conserved stem region of hemagglutinin, offers a promising strategy to combat viral resistance. The data presented in this whitepaper, from its discovery and synthesis to its biological evaluation, underscore the potential of this compound as a lead compound for the development of new anti-influenza therapeutics. Further optimization of the 4-aminopiperidine scaffold may lead to even more potent and broadly effective inhibitors of influenza virus entry.

References

An In-depth Technical Guide to the Target Identification and Validation of CBS1117

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the identification and validation of CBS1117, a potent inhibitor of Influenza A virus entry. This document details the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these characteristics. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Executive Summary

This compound is a small molecule inhibitor that targets the hemagglutinin (HA) protein of Group 1 Influenza A viruses. It acts as an entry inhibitor by interfering with the HA-mediated membrane fusion process, a critical step in the viral life cycle. The identification of this compound began with a high-throughput screen that identified a lead compound, CBS1116, from a large chemical library. Subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated significantly improved potency and a favorable safety profile. This guide will walk through the scientific journey of identifying HA as the target of this compound and the rigorous validation of this interaction.

Target Identification: Pinpointing Hemagglutinin

The primary molecular target of this compound has been identified as the hemagglutinin (HA) glycoprotein of Influenza A viruses, specifically those belonging to Group 1 (e.g., H1N1, H5N1).[1][2][3] HA is a homotrimeric protein on the surface of the virus responsible for two crucial functions in viral entry: binding to sialic acid receptors on host cells and mediating the fusion of the viral envelope with the endosomal membrane.[1][2]

This compound binds to a conserved pocket in the stem region of the HA protein, near the fusion peptide. This binding site is relatively distant from the receptor-binding site located in the globular head of HA. By binding to the stem region, this compound stabilizes the pre-fusion conformation of HA, preventing the low-pH-induced conformational changes necessary for membrane fusion within the endosome.

Mechanism of Action: Fusion Inhibition

The inhibitory action of this compound occurs after the virus has entered the host cell's endosome. The acidic environment of the endosome typically triggers a significant conformational rearrangement in the HA protein, exposing the fusion peptide and initiating the fusion of the viral and endosomal membranes. This compound, by binding to the HA stem, effectively locks the protein in its pre-fusion state, thus preventing this essential step and trapping the virus within the endosome.

dot

cluster_virus_entry Influenza A Virus Entry Pathway cluster_inhibition This compound Inhibition Virus Influenza A Virus (H1, H5) ReceptorBinding Binding to Sialic Acid Receptors on Host Cell Virus->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome pH_Drop Endosomal Acidification (Low pH) Endosome->pH_Drop HA_Conformation HA Conformational Change pH_Drop->HA_Conformation Fusion Membrane Fusion HA_Conformation->Fusion Release Viral RNP Release into Cytoplasm Fusion->Release Replication Viral Replication Release->Replication This compound This compound Binding Binds to HA Stem Region in Endosome This compound->Binding Block Blocks HA Conformational Change Binding->Block Block->HA_Conformation

Caption: Influenza A virus entry and mechanism of this compound inhibition.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in various studies. The following tables summarize these key metrics.

Compound Assay Type Virus Strain Cell Line IC50 EC50 CC50 Selectivity Index (SI) Reference
This compound Pseudotype VirusH5N1A549-~3.0 µM> 100 µM> 33
This compound Antiviral AssayA/Puerto Rico/8/34 (H1N1)A54970 nM-274.3 µM~3914
CBS1116 Antiviral AssayA/Puerto Rico/8/34 (H1N1)A549---~400
  • IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

  • EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay.

  • Selectivity Index (SI): The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a compound.

Target Validation Workflow

The validation of hemagglutinin as the target of this compound involved a multi-faceted approach, combining biochemical, biophysical, and virological assays.

dot

cluster_validation Target Validation & Characterization HTS High-Throughput Screening (~20,000 compounds) Hit_ID Hit Identification (CBS1116) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (this compound) SAR->Lead_Opt Biophysical Biophysical Assays Lead_Opt->Biophysical Virological Virological Assays Lead_Opt->Virological Genetic Genetic & Mutational Analysis Lead_Opt->Genetic Xray X-ray Crystallography (Co-crystal structure with H5 HA) Biophysical->Xray NMR NMR Spectroscopy (WaterLOGSY, STD NMR) Biophysical->NMR Pseudovirus Pseudovirus Neutralization Assay (EC50) Virological->Pseudovirus Cytotoxicity Cytotoxicity Assay (CC50 in A549 cells) Virological->Cytotoxicity Mutagenesis Site-Directed Mutagenesis of HA Binding Site Genetic->Mutagenesis Escape Escape Mutant Generation Genetic->Escape

Caption: Experimental workflow for the identification and validation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below. These protocols are based on standard virological and biochemical techniques.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration at which this compound inhibits viral entry mediated by the influenza HA protein.

  • Cell Seeding:

    • Seed 293T cells in 96-well plates at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Preparation:

    • Prepare a series of 2-fold dilutions of this compound in infection medium (e.g., DMEM with 0.5% BSA).

  • Neutralization Reaction:

    • Mix the diluted this compound with a standardized amount of HA/NA-pseudotyped lentiviral or retroviral particles (expressing a reporter gene like luciferase).

    • Incubate the mixture at 37°C for 1 hour.

  • Infection:

    • Remove the culture medium from the 293T cells and add the virus-compound mixture.

    • Incubate for 48-72 hours at 37°C.

  • Readout:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Calculate the 50% effective concentration (EC50) by fitting the dose-response curve using non-linear regression.

Cytotoxicity Assay (using A549 cells)

This assay determines the concentration of this compound that is toxic to host cells.

  • Cell Seeding:

    • Seed human lung epithelial cells (A549) in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Allow cells to adhere and grow for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the diluted compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement (e.g., using Resazurin):

    • Add a resazurin-based reagent to each well and incubate for 2-4 hours.

    • Measure the fluorescence, which is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Site-Directed Mutagenesis of Hemagglutinin

This technique is used to confirm the binding site of this compound by introducing mutations in the HA gene and observing the effect on inhibitor potency.

  • Plasmid Template:

    • Use a plasmid containing the full-length cDNA of the target HA (e.g., H5 HA).

  • Primer Design:

    • Design primers containing the desired mutation at the specific amino acid residue identified by X-ray crystallography as a contact point for this compound.

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase with the HA plasmid as a template and the mutagenic primers. This will create a mutated version of the plasmid.

  • Template Removal:

    • Digest the parental, non-mutated plasmid template using the DpnI enzyme, which specifically cleaves methylated DNA (the original plasmid).

  • Transformation and Sequencing:

    • Transform the mutated plasmid into competent E. coli.

    • Isolate the plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.

  • Functional Assay:

    • Use the mutated HA plasmid to generate pseudoviruses.

    • Perform the pseudovirus neutralization assay with this compound to determine if the mutation affects its inhibitory activity. A significant increase in EC50 would validate the importance of that residue for drug binding.

Conclusion

The identification and validation of this compound as a specific inhibitor of Group 1 Influenza A HA-mediated membrane fusion exemplifies a successful modern drug discovery campaign. Through a combination of high-throughput screening, chemical optimization, and a rigorous suite of biophysical, virological, and genetic validation techniques, a potent lead compound with a clear mechanism of action has been established. The detailed experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation influenza antivirals targeting the conserved stem region of hemagglutinin.

References

CBS1117: A Potent Group 1 Influenza A Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CBS1117, a novel small molecule inhibitor targeting group 1 influenza A viruses. This compound has demonstrated significant promise as a lead compound for antiviral drug development due to its high potency and favorable safety profile. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of its operational context.

Core Concepts and Mechanism of Action

This compound is a virus entry inhibitor that specifically targets the hemagglutinin (HA) surface glycoprotein of group 1 influenza A viruses, such as H1N1 and H5N1.[1][2][3] Its primary mechanism of action is the interference with the HA-mediated membrane fusion process, a critical step for the virus to release its genetic material into the host cell.[1][2]

Structural studies, including X-ray crystallography and NMR, have revealed that this compound binds to a conserved pocket in the stem region of the HA protein, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. The binding site of this compound partially overlaps with that of other known HA fusion inhibitors, such as JNJ4796, underscoring the therapeutic potential of targeting this region.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound has been quantified in various cell-based assays. The following tables summarize the key inhibitory and cytotoxicity concentrations against different influenza A virus strains.

Compound Virus Strain Cell Line IC50 / EC50 CC50 Selectivity Index (SI) Reference
This compoundA/Puerto Rico/8/34 (H1N1)A54970 nM (IC50)274 µM3914
This compoundH5N1 (pseudotype)A549~3.0 µM (EC50)> 100 µM> 33
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a biological process (e.g., viral replication) by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that exhibits 50% cytotoxicity.

  • Selectivity Index (SI): The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of a compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key assays used in the characterization of this compound.

Pseudovirus Entry Assay

This assay is used to assess the ability of a compound to inhibit viral entry mediated by the HA protein.

  • Cell Seeding: Human lung epithelial cells (A549) are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

  • Treatment: The cell culture medium is removed from the A549 cells and replaced with the medium containing the diluted this compound. The cells are incubated for a specified period.

  • Pseudovirus Infection: Pseudoviruses expressing the HA protein of interest (e.g., H5N1) and containing a reporter gene (e.g., luciferase) are added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Luciferase Assay: A luciferase substrate is added to the wells, and the luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

  • Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC50 value is calculated using a suitable curve-fitting model.

Mutagenesis Studies

Mutagenesis studies are performed to identify the specific amino acid residues in the HA protein that are critical for the binding of this compound.

  • Site-Directed Mutagenesis: Specific mutations are introduced into the HA gene using techniques like PCR-based site-directed mutagenesis.

  • Plasmid Preparation: The mutated HA genes are cloned into expression vectors.

  • Pseudovirus Production: The plasmids containing the mutated HA genes are co-transfected with other viral packaging plasmids into producer cells (e.g., HEK293T) to generate pseudoviruses displaying the mutant HA proteins.

  • Viral Entry Assay: The pseudoviruses with mutated HA are then used in the viral entry assay as described above, in the presence and absence of this compound.

  • Data Analysis: The inhibitory effect of this compound on the entry of mutant pseudoviruses is compared to its effect on the wild-type pseudovirus. A significant reduction in inhibition suggests that the mutated residue is important for this compound binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies are employed to confirm the direct binding of this compound to the HA protein in solution and to map the interaction interface.

  • Protein Expression and Purification: Recombinant HA protein is expressed and purified.

  • Sample Preparation: Samples containing a fixed concentration of the HA protein are prepared with and without this compound in a suitable buffer.

  • NMR Data Acquisition: A series of NMR experiments, such as WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY), are performed. This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.

  • Data Analysis: An enhanced signal from the compound in the presence of the protein indicates binding. Saturation Transfer Difference (STD) NMR can also be used to identify the specific protons of this compound that are in close proximity to the HA protein, providing information about the binding epitope.

Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the mechanism of action of this compound and the general experimental workflow for its characterization.

G cluster_virus_entry Influenza A Virus Entry and Fusion cluster_inhibition This compound Inhibition v_attachment 1. Virus Attachment to Host Cell Receptor v_endocytosis 2. Endocytosis v_attachment->v_endocytosis v_acidification 3. Endosome Acidification v_endocytosis->v_acidification v_fusion 4. HA-Mediated Membrane Fusion v_acidification->v_fusion v_release 5. Viral RNP Release v_fusion->v_release inhibitor This compound target Hemagglutinin (HA) (Pre-fusion conformation) inhibitor->target Binds to HA stem region blocked_fusion Inhibition of Conformational Change target->blocked_fusion Stabilizes blocked_fusion->v_fusion Prevents

Figure 1: Mechanism of action of this compound in inhibiting influenza A virus entry.

G cluster_workflow Experimental Workflow for this compound Evaluation start Compound Synthesis and Library Screening assay_dev Primary Screening: Pseudovirus Entry Assay start->assay_dev hit_id Hit Identification (e.g., CBS1116) assay_dev->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (this compound) sar->lead_opt moa Mechanism of Action Studies lead_opt->moa in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo biophysical Biophysical Assays (NMR, X-ray Crystallography) moa->biophysical mutagenesis Mutagenesis and Resistance Studies moa->mutagenesis

References

An In-depth Technical Guide to CBS1117: A Potent Inhibitor of Influenza A Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CBS1117, a small molecule inhibitor of influenza A virus entry. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the CAS Number 959245-08-0, is a potent antiviral compound that has been identified as an inhibitor of influenza A virus hemagglutinin (HA)-mediated membrane fusion.[1][2] Initially described within a series of N-[(thiophen-3-yl)methyl]benzamides, the definitive structure of this compound as characterized in key antiviral studies is 2,4-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide.[3] This structural clarification is crucial for accurate structure-activity relationship (SAR) studies and further chemical optimization.

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name 2,4-dichloro-N-(1-isopropylpiperidin-4-yl)benzamideInferred from primary literature
CAS Number 959245-08-0[1]
Molecular Formula C₁₅H₂₀Cl₂N₂O[4]
Molecular Weight 315.24 g/mol
SMILES CC(C)N1CCC(CC1)NC(=O)C2=C(Cl)C=C(Cl)C=C2
Solubility Soluble in DMSO (63 mg/mL, 199.84 mM)
Storage 3 years at -20°C (powder); 1 year at -80°C (in solvent)

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against group 1 influenza A viruses by targeting the viral hemagglutinin (HA) protein. It interferes with the conformational changes in HA that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby preventing the release of the viral genome into the cytoplasm and subsequent replication.

The binding site of this compound is located in a hydrophobic pocket in the stem region of the HA protein, near the fusion peptide. This interaction stabilizes the pre-fusion conformation of HA, even under the low pH conditions of the endosome that would typically trigger fusion.

Quantitative Biological Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various influenza A virus strains.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainAssay TypeCell LineIC₅₀ / EC₅₀Source
Influenza A/Puerto Rico/8/34 (H1N1)Virus entry inhibitionA54970 nM (IC₅₀)
Group 1 HA (general)Pseudovirus entry-~3 µM (EC₅₀)
Influenza A/H5N1Pseudovirus entryA5493.0 µM (EC₅₀)

Table 2: Cytotoxicity of this compound

Cell LineCC₅₀Selectivity Index (SI)Source
A549274 µM3914
A549> 100 µM-
Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

The following diagram illustrates the key steps of influenza virus entry and the point of intervention by this compound.

Influenza_Entry_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibition Inhibition by this compound Virus Virion Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA_pre HA (pre-fusion) Cytoplasm Cytoplasm HA_pre->Cytoplasm 4. Conformational Change & Membrane Fusion This compound This compound HA_pre->this compound Binding Endosome Endosome (pH 7.4) Receptor->Endosome 2. Endocytosis Acidified_Endosome Acidified Endosome (pH < 6.0) Endosome->Acidified_Endosome 3. Acidification Viral Replication Viral Replication Cytoplasm->Viral Replication 5. Genome Release HA_bound HA-CBS1117 Complex (Stabilized pre-fusion) This compound->HA_bound No Fusion No Fusion HA_bound->No Fusion Blocks Conformational Change

Caption: Influenza virus entry and inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it belongs to the class of N-substituted benzamides. The general synthesis would likely involve the coupling of 2,4-dichlorobenzoyl chloride with 4-amino-1-isopropylpiperidine.

Pseudovirus Entry Assay

This assay is used to quantify the inhibitory effect of a compound on viral entry in a safe, BSL-2 environment.

Pseudovirus_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Cells Seed target cells (e.g., A549) in 96-well plate Incubate_Compound Pre-incubate cells with this compound dilutions Cells->Incubate_Compound Compound Prepare serial dilutions of this compound Compound->Incubate_Compound Pseudovirus Prepare pseudovirus stock (e.g., lentiviral vector with HA/NA and luciferase reporter) Add_Virus Add pseudovirus to wells Pseudovirus->Add_Virus Incubate_Compound->Add_Virus Incubate_Infection Incubate for 48-72 hours Add_Virus->Incubate_Infection Lyse_Cells Lyse cells Incubate_Infection->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Analyze_Data Calculate IC₅₀ Measure_Luminescence->Analyze_Data

References

CBS1117: A Technical Overview of its Antiviral Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBS1117 is a novel small molecule inhibitor identified as a potent antiviral agent against Group 1 influenza A viruses. It functions as a viral entry inhibitor by specifically targeting the viral glycoprotein hemagglutinin (HA), a critical component for viral attachment and membrane fusion. This document provides a comprehensive technical guide on the antiviral spectrum, mechanism of action, and relevant experimental methodologies associated with this compound. Quantitative data from in vitro studies are presented, along with detailed experimental protocols and visual diagrams of its mechanism and related cellular pathways.

Introduction

Influenza A viruses (IAVs) are enveloped, negative-sense, single-stranded RNA viruses belonging to the Orthomyxoviridae family, responsible for seasonal epidemics and occasional pandemics[1]. Current antiviral therapies for influenza primarily target the viral neuraminidase (NA) or the M2 proton channel[1]. However, the emergence of drug-resistant strains necessitates the development of novel antiviral agents with different mechanisms of action. The viral hemagglutinin (HA) protein, which mediates the initial stages of infection—receptor binding and membrane fusion—presents an attractive target for new antiviral drug development[1]. This compound has emerged as a promising lead compound that specifically inhibits this crucial early step in the influenza A virus life cycle[1].

Antiviral Spectrum of Activity

The antiviral activity of this compound has been primarily characterized against Group 1 influenza A viruses. Currently, public domain data on its efficacy against other viral families is not available. The specificity for Group 1 IAVs is attributed to its unique binding interaction with the HA protein of these strains.

Quantitative Antiviral Data

The potency of this compound has been quantified using in vitro cell-based assays. The following tables summarize the available data on its efficacy and cytotoxicity.

Virus Strain Cell Line Assay Type EC₅₀ / IC₅₀ CC₅₀ Selectivity Index (SI) Reference
Influenza AA/Puerto Rico/8/34 (H1N1)A549 (Human Lung Epithelial)Pseudovirus Entry Assay70 nM274.3 µM~3914-4000[1]
Influenza AH5N1 (Group 1 HA)A549 (Human Lung Epithelial)Pseudovirus Entry Assay~3 µM>100 µM>33

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus Strains.

Mechanism of Action

This compound is a viral entry inhibitor that specifically interferes with the function of the influenza A virus hemagglutinin (HA) protein. Its mechanism involves binding to the HA protein and preventing the conformational changes necessary for membrane fusion.

Targeting Hemagglutinin-Mediated Fusion

The entry of influenza virus into a host cell is a multi-step process. The HA1 subunit of the hemagglutinin protein binds to sialic acid receptors on the host cell surface, leading to the internalization of the virus into an endosome. The acidic environment of the endosome triggers a conformational change in the HA2 subunit, exposing a "fusion peptide" that inserts into the endosomal membrane and mediates the fusion of the viral and endosomal membranes. This fusion event releases the viral ribonucleoproteins (vRNPs) into the cytoplasm, allowing for subsequent replication.

This compound binds to a site near the HA fusion peptide. This interaction stabilizes the pre-fusion conformation of HA, thereby inhibiting the low pH-induced conformational changes required for the fusion of the viral and endosomal membranes. By preventing this critical step, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm.

G Figure 1. Mechanism of Action of this compound cluster_virus Influenza A Virus cluster_cell Host Cell cluster_fusion Fusion Process V Virion Receptor Sialic Acid Receptor V->Receptor 1. Attachment (HA1) HA Hemagglutinin (HA) Fusion 3. HA-mediated Membrane Fusion HA->Fusion Blocks conformational change Endosome Endosome (Low pH) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release (Inhibited) This compound This compound This compound->HA Binds to HA

Mechanism of this compound Action

Impact on Host Cell Signaling Pathways

Influenza A virus infection is known to modulate several host cell signaling pathways to create a favorable environment for its replication and to counteract the host's antiviral responses. Key pathways affected include the PI3K/Akt, MAPK, and NF-κB signaling cascades.

By blocking viral entry, this compound is presumed to prevent the downstream modulation of these pathways that would otherwise be triggered by viral replication. While direct studies on the effect of this compound on these specific pathways are not yet available, its mechanism of action implies an indirect effect by preventing the initiation of infection.

  • PI3K/Akt Pathway: This pathway is often activated during influenza infection to promote cell survival and enhance viral replication. Inhibition of viral entry by this compound would prevent the viral-mediated activation of this pathway.

  • MAPK Pathway: The MAPK signaling cascade is involved in regulating the expression of pro-inflammatory cytokines and is also utilized by the virus to support its replication cycle. By blocking infection, this compound would prevent the virus-induced activation of MAPK signaling.

  • NF-κB Pathway: The NF-κB pathway is a central regulator of the innate immune and inflammatory responses to viral infections. While the virus has mechanisms to both activate and evade this pathway, an entry inhibitor like this compound would prevent the initial viral triggers that lead to NF-κB activation.

G Figure 2. Inferred Effect of this compound on Host Signaling cluster_pathways Host Cell Signaling Pathways IAV Influenza A Virus Entry Viral Entry IAV->Entry This compound This compound This compound->Entry Inhibits Replication Viral Replication Entry->Replication Blocked PI3K PI3K/Akt Pathway Replication->PI3K Modulates MAPK MAPK Pathway Replication->MAPK Modulates NFkB NF-κB Pathway Replication->NFkB Modulates Progeny Progeny Virus & Inflammation PI3K->Progeny MAPK->Progeny NFkB->Progeny

Inferred Effect on Host Signaling

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Pseudovirus Entry Assay (Luciferase-Based)

This assay is used to quantify the inhibition of viral entry into host cells.

Principle: Pseudoviruses are replication-defective viral particles that carry the envelope proteins of a specific virus (e.g., influenza HA) and a reporter gene (e.g., luciferase). Inhibition of entry is measured by a decrease in the reporter gene expression.

Protocol:

  • Cell Seeding: Seed A549 cells in 96-well white, clear-bottom plates at a density of 5 x 10³ cells per well and incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM).

  • Infection: Mix the diluted compound with a predetermined amount of influenza pseudovirus (e.g., H1N1 or H5N1 HA-pseudotyped lentivirus).

  • Incubation: Add the compound-virus mixture to the A549 cells. Incubate for 48-72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve.

G Figure 3. Pseudovirus Entry Assay Workflow Start Start Seed Seed A549 Cells (96-well plate) Start->Seed Prepare Prepare this compound Serial Dilutions Seed->Prepare Mix Mix this compound with Pseudovirus Prepare->Mix Infect Add Mixture to Cells Incubate 48-72h Mix->Infect Lyse Lyse Cells & Add Luciferase Substrate Infect->Lyse Read Measure Luminescence Lyse->Read Analyze Calculate EC₅₀ Read->Analyze End End Analyze->End

Pseudovirus Entry Assay Workflow
MTT Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is toxic to cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of Group 1 influenza A virus entry. Its mechanism of action, targeting the hemagglutinin-mediated fusion step, represents a valuable strategy for the development of new anti-influenza therapeutics. While its broader antiviral spectrum remains to be fully elucidated, its efficacy against H1N1 and H5N1 strains highlights its potential as a lead compound for further optimization and development. Future research should focus on expanding the evaluation of this compound against a wider range of respiratory viruses and on directly investigating its impact on host cell signaling pathways to better understand its complete pharmacological profile.

References

An In-depth Technical Guide to the CBS1117 Hemagglutinin Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding site and mechanism of action for CBS1117, a novel small molecule inhibitor of influenza A virus entry. By targeting the viral hemagglutinin (HA) protein, this compound effectively prevents the conformational changes necessary for membrane fusion, a critical step in the viral lifecycle. This guide synthesizes crystallographic, NMR, and mutagenesis data to offer a detailed understanding of the this compound-HA interaction, intended to support further research and development of HA-targeted antivirals.

Introduction to this compound and its Target: Hemagglutinin

Influenza hemagglutinin (HA) is a homotrimeric glycoprotein on the surface of the influenza virus responsible for binding to sialic acid receptors on host cells and subsequently mediating the fusion of the viral envelope with the endosomal membrane.[1][2][3] This fusion process is triggered by the low pH of the endosome, which induces a large-scale, irreversible conformational rearrangement of the HA protein.[4] HA is a primary target for antiviral drug development due to its critical role in viral entry.

This compound is a novel fusion inhibitor with a reported EC50 of approximately 3 μM against Group 1 influenza A viruses.[5] Structural and functional studies have revealed that it binds to a conserved pocket in the stem region of HA, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the low-pH-induced changes necessary for viral entry.

The this compound Binding Site: Structural Insights

X-ray crystallography of a co-complex of H5 HA and this compound (PDB ID: 6VMZ) has elucidated the precise location and nature of the binding interaction. This compound lodges in a hydrophobic pocket at the interface of the HA1 and HA2 subunits, proximal to the HA fusion peptide. This site is distinct from the sialic acid receptor-binding site located in the globular head of HA.

Key Interacting Residues

Mutagenesis and structural studies have identified several key amino acid residues from both the HA1 and HA2 subunits that are critical for the binding of this compound and its inhibitory activity. The interactions are predominantly hydrophobic, with some key polar contacts.

Table 1: Summary of Key Residues in the H5 HA Binding Site for this compound

ResidueSubunitInteraction TypeEffect of Mutation on this compound Inhibition
Trp 21HA2HydrophobicSignificant resistance (>80% viral entry)
Ile 45HA2HydrophobicSignificant resistance (>80% viral entry)
Thr 49HA2PolarModerate resistance (~60-70% viral entry)
Val 52HA2HydrophobicModerate resistance (~60-70% viral entry)
Thr 318HA1HydrophobicSignificant resistance (>80% viral entry)
Thr 325HA1PolarModerate resistance (~60-70% viral entry)

Data synthesized from Antanasijevic et al., 2020.

dot

cluster_HA1 HA1 Subunit cluster_HA2 HA2 Subunit T318 Thr 318 T325 Thr 325 W21 Trp 21 I45 Ile 45 T49 Thr 49 V52 Val 52 This compound This compound This compound->T318 Hydrophobic This compound->T325 Polar This compound->W21 Hydrophobic This compound->I45 Hydrophobic This compound->T49 Polar This compound->V52 Hydrophobic

Caption: Logical relationship of key HA residues interacting with this compound.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound and the impact of mutations on its activity have been quantified using pseudovirus entry assays. These assays measure the ability of the virus to enter host cells in the presence of the inhibitor.

Table 2: Mutational Effects on this compound Inhibition of H5 HA-mediated Viral Entry

HA MutantRelative Viral Entry in Presence of 0.2 µM this compound (%)Sensitivity to this compound
Wild-Type< 20%Sensitive
W21A (HA2)> 80%Resistant
I45A (HA2)> 80%Resistant
T49A (HA2)~ 65%Partially Resistant
V52A (HA2)~ 60%Partially Resistant
T318A (HA1)> 80%Resistant
T325A (HA1)~ 70%Partially Resistant

Quantitative data are approximations based on graphical representations in Antanasijevic et al., 2020.

Experimental Protocols

The characterization of the this compound binding site involved several key experimental techniques. Detailed methodologies are provided below.

Protein Expression and Purification of H5 Hemagglutinin

Recombinant HA protein is required for structural and biophysical assays. The following is a generalized protocol based on common methodologies for influenza HA expression.

  • Gene Synthesis and Cloning: The ectodomain of the H5 HA gene (e.g., from A/Vietnam/1203/04) is synthesized and cloned into a mammalian expression vector, such as pcDNA3.1. The construct typically includes a C-terminal T4 fibritin trimerization domain (Foldon) and a His6 tag for purification.

  • Cell Culture and Transfection: Expi293F or HEK293F cells are grown in suspension culture to a density of 2.5–3.0 x 10^6 cells/mL. The cells are then transfected with the HA-encoding plasmid using a suitable transfection reagent (e.g., PEI or commercial kits).

  • Protein Expression: Transfected cells are incubated for 5-6 days at 37°C with 8% CO2 and shaking.

  • Harvest and Clarification: The cell culture supernatant containing the secreted HA protein is harvested by centrifugation to remove cells and debris. The supernatant is then filtered through a 0.22 µm filter.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA agarose column. The column is washed with a buffer containing 20-40 mM imidazole to remove non-specifically bound proteins.

  • Elution: The trimeric HA protein is eluted from the column using a high concentration of imidazole (e.g., 300 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) to separate trimeric HA from aggregates and other impurities. The final buffer is typically PBS or a similar physiological buffer.

  • Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and Western blot.

Pseudovirus Entry Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on HA-mediated viral entry in a safe, BSL-2 environment.

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with three plasmids:

      • An expression plasmid for the desired influenza HA (e.g., H5).

      • An expression plasmid for influenza neuraminidase (NA) to facilitate particle release.

      • A lentiviral or retroviral backbone plasmid that lacks the env gene and contains a reporter gene, such as firefly luciferase (e.g., pNL4-3.Luc.R-E-).

    • The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

  • Inhibition Assay:

    • Target cells (e.g., A549 lung cells) are seeded in 96-well plates and grown to confluence.

    • This compound is serially diluted in infection media.

    • A standardized amount of pseudovirus is mixed with the diluted compound and incubated for 1 hour at 37°C.

    • The growth medium is removed from the target cells, and the virus-compound mixture is added.

    • The cells are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.

  • Data Acquisition:

    • The medium is removed, and cells are lysed.

    • Luciferase substrate is added to the cell lysate.

    • Luminescence is immediately measured using a luminometer.

    • Relative entry is calculated by normalizing the luminescence signal in the presence of the compound to the signal from a DMSO control (vehicle). The EC50 value is determined from the resulting dose-response curve.

dot

start Start pv_prod Produce H5-Pseudovirus (Luciferase Reporter) start->pv_prod seed_cells Seed A549 Target Cells (96-well plate) start->seed_cells prep_cpd Prepare Serial Dilutions of this compound start->prep_cpd incubate Pre-incubate Virus with this compound (1 hr) pv_prod->incubate infect Infect A549 Cells seed_cells->infect prep_cpd->incubate incubate->infect incubate_long Incubate 48-72 hrs infect->incubate_long lyse Lyse Cells & Add Luciferase Substrate incubate_long->lyse read Measure Luminescence lyse->read analyze Calculate % Inhibition & EC50 read->analyze end End analyze->end

Caption: Experimental workflow for the pseudovirus entry inhibition assay.

Site-Directed Mutagenesis

To probe the importance of specific residues in the binding pocket, site-directed mutagenesis is employed to create HA variants with single amino acid substitutions.

  • Primer Design: Mutagenic primers are designed containing the desired nucleotide change to alter the codon for the target amino acid. Primers are typically ~25-45 bases in length with the mutation in the center.

  • PCR Amplification: The HA expression plasmid is used as a template for PCR with the mutagenic primers and a high-fidelity DNA polymerase. The PCR reaction amplifies the entire plasmid, incorporating the mutation.

  • Template Digestion: The PCR product is treated with a restriction enzyme that specifically digests methylated DNA, such as DpnI. This selectively removes the original, non-mutated parental DNA template, which was isolated from a dam+ E. coli strain.

  • Transformation: The remaining, newly synthesized and mutated plasmid DNA is transformed into competent E. coli.

  • Selection and Sequencing: Plasmids are isolated from the resulting colonies and the entire HA gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

  • Functional Analysis: The confirmed mutant plasmids are then used in the pseudovirus entry inhibition assay (Section 4.2) to determine the effect of the mutation on this compound sensitivity.

Conclusion

This compound represents a promising class of influenza entry inhibitors that target the highly conserved stem region of hemagglutinin. The binding pocket, characterized by a mix of hydrophobic and polar residues from both HA1 and HA2 subunits, offers a well-defined target for structure-based drug design. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to validate these findings, explore the binding site further, or develop next-generation inhibitors with improved potency and breadth of activity against various influenza A subtypes.

References

Technical Whitepaper: CBS1117, A Potent Inhibitor of Influenza A Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This document provides a detailed technical overview of the mechanism, potency, and experimental validation of CBS1117, a small molecule inhibitor targeting the entry of Group 1 Influenza A viruses.

Executive Summary

Influenza A viruses (IAVs) continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics and potential pandemics.[1][2] The viral surface glycoprotein, hemagglutinin (HA), is essential for the initial stages of infection, mediating both host cell receptor binding and the subsequent fusion of viral and endosomal membranes.[1][2][3] This critical role makes HA an attractive target for antiviral drug development. This compound is a novel, potent small molecule inhibitor that specifically targets the HA-mediated fusion process of Group 1 IAVs, representing a promising lead compound for a new class of anti-influenza agents. This paper details the mechanism of action, quantitative inhibitory activity, and the key experimental findings that elucidate the function of this compound.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The entry of influenza virus into a host cell is a multi-step process. The virus first binds to sialic acid receptors on the cell surface via the globular head of the HA protein. Following endocytosis, the acidic environment of the endosome triggers a dramatic, irreversible conformational change in the HA protein. This change exposes a hydrophobic "fusion peptide" at the N-terminus of the HA2 subunit, which inserts into the endosomal membrane, initiating the fusion of the viral and host membranes and allowing the release of the viral genome into the cytoplasm.

This compound functions by directly interfering with this fusion process. X-ray crystallography and NMR studies have revealed that this compound binds to a conserved pocket in the stem region of the HA trimer, proximal to the fusion peptide. By occupying this site, this compound stabilizes the pre-fusion conformation of HA, sterically hindering the low-pH-induced structural rearrangement necessary for fusion peptide exposure and membrane fusion. It does not interfere with the initial attachment of the virus to host cells, as demonstrated in hemagglutination inhibition assays.

cluster_0 Influenza Virus Entry Pathway cluster_1 Point of Inhibition Virus Influenza A Virus (IAV) Receptor Host Cell Sialic Acid Receptor Virus->Receptor 1. Binding Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Acidified Endosome (Low pH) Endocytosis->Endosome 3. Trafficking Conformational_Change HA Conformational Change Endosome->Conformational_Change 4. pH Trigger Fusion Membrane Fusion & Genome Release Conformational_Change->Fusion 5. Fusion Replication Viral Replication Fusion->Replication 6. Infection This compound This compound Inhibition Inhibition of Conformational Change This compound->Inhibition Inhibition->Conformational_Change Blocks Step 5

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates potent antiviral activity against Group 1 influenza A viruses with minimal cytotoxicity, resulting in a high selectivity index. The inhibitory concentrations and cytotoxicity are summarized below.

Parameter Virus Strain / Cell Line Value Reference
IC50 A/Puerto Rico/8/34 (H1N1)70 nM (0.07 µM)
EC50 Pseudovirus with H5N1 HA~3.0 µM
CC50 A549 (Human Lung Epithelial Cells)274.3 µM
Selectivity Index (SI) A/Puerto Rico/8/34 (H1N1) in A549 cells~4000
  • IC50 (50% Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological process (e.g., viral replication) by 50%.

  • EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

  • CC50 (50% Cytotoxic Concentration): The concentration of a substance required to cause the death of 50% of host cells.

  • Selectivity Index (SI): Calculated as CC50 / IC50, it measures the window between cytotoxic and antiviral concentrations.

Experimental Protocols & Methodologies

The characterization of this compound involved several key experimental techniques to determine its mechanism, binding site, and efficacy.

Pseudovirus Entry Assay

This assay is central to quantifying the inhibitory effect of compounds on viral entry. It utilizes retroviral cores pseudotyped with influenza HA proteins, which encapsidate a reporter gene (e.g., luciferase).

  • Cell Seeding: A549 human lung epithelial cells are seeded in 24-well plates (2 x 104 cells/well) and cultured overnight.

  • Compound Treatment & Infection: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO). Subsequently, cells are infected with the HA-pseudotyped virus stock.

  • Incubation: The infected cells are incubated for a period sufficient for viral entry and reporter gene expression (e.g., 48 hours).

  • Quantification: Cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound, relative to the control, indicates inhibition of viral entry.

  • Data Analysis: EC50 values are calculated by fitting the dose-response data to a four-parameter curve.

cluster_workflow Pseudovirus Entry Assay Workflow node1 Seed A549 cells in 24-well plate node2 Incubate cells overnight node1->node2 node3 Add serial dilutions of this compound to wells node2->node3 node4 Infect cells with HA-pseudotyped virus (carrying Luciferase gene) node3->node4 node5 Incubate for 48 hours node4->node5 node6 Lyse cells and measure Luciferase activity node5->node6 node7 Calculate % Inhibition and determine EC50 node6->node7

Caption: Workflow for the HA-pseudotyped virus entry assay.

X-ray Crystallography and NMR Spectroscopy

These structural biology techniques were employed to precisely map the interaction between this compound and the HA protein.

  • X-ray Crystallography: Revealed that this compound binds in a hydrophobic pocket near the fusion peptide in the HA stem region. The structure shows polar interactions between the chlorine atoms of this compound and residues HA1-T325 and HA2-T49.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: WaterLOGSY NMR experiments confirmed the binding of this compound to H5 HA in solution. Saturation Transfer Difference (STD) NMR experiments showed extensive hydrophobic contacts between the compound and the HA surface, corroborating the crystallographic data.

Mutagenesis and Resistance Studies

To validate the binding site and understand potential resistance mechanisms, site-directed mutagenesis and viral passaging experiments were conducted.

  • Site-Directed Mutagenesis: Point mutations were introduced into the H5 HA in the region identified by structural studies. The impact of these mutations on the inhibitory activity of this compound was assessed using the pseudovirus entry assay. Mutants exhibiting reduced sensitivity to the inhibitor (i.e., higher relative entry) confirmed the key residues involved in binding.

  • Escape Mutant Generation: Influenza virus (A/PR/8/34, H1N1) was serially passaged in the presence of increasing concentrations of this compound. Sequencing of the resulting resistant viruses identified mutations in the HA protein, specifically at positions HA1-M323I, HA1-T325I, HA2-N104D, and HA2-F110S (H5 HA numbering), which are located in or near the identified compound binding site.

HA HA Stem Binding Pocket Binding Binding Interaction HA->Binding This compound This compound This compound->Binding Stabilization HA Pre-fusion Conformation Stabilized Binding->Stabilization Inhibition Membrane Fusion Inhibited Stabilization->Inhibition

Caption: Logical relationship of this compound binding and fusion inhibition.

Conclusion

This compound is a potent and specific inhibitor of Group 1 Influenza A virus entry. It acts by binding to a conserved site in the HA stem region, preventing the low pH-triggered conformational changes required for membrane fusion. Its high selectivity index and well-characterized mechanism of action, supported by robust structural and virological data, establish this compound as a highly promising lead compound. Further optimization of this 4-aminopiperidine scaffold could lead to the development of a new class of broadly effective anti-influenza therapeutics that target a critical and conserved step in the viral lifecycle.

References

Preliminary In Vitro Studies of CBS1117: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of CBS1117, a novel small molecule inhibitor of influenza A virus entry. The document outlines the compound's mechanism of action, summarizes its antiviral activity, and provides detailed experimental protocols for key assays. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate understanding.

Introduction

Influenza A viruses (IAVs) are a significant global health concern, causing seasonal epidemics and occasional pandemics[1][2]. The viral surface glycoprotein hemagglutinin (HA) is crucial for the initial stages of infection, mediating binding to host cell receptors and subsequent fusion of the viral and endosomal membranes[1][3]. This makes HA an attractive target for antiviral drug development[3]. This compound is a novel fusion inhibitor with a 4-aminopiperidine scaffold, identified through high-throughput screening, that shows potent activity against group 1 IAVs.

Mechanism of Action

This compound acts as a virus entry inhibitor by directly targeting the HA protein. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that this compound binds to a pocket in the stem region of HA, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA. By occupying this site, this compound prevents the low pH-induced conformational changes in HA that are essential for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm and inhibiting viral replication at an early stage. Mutagenesis studies have further confirmed the binding site and identified key amino acid residues involved in the interaction.

cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment HA_Prefusion HA (Prefusion) Endosome Endosome HostCell->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Acidification Replication Viral Replication Fusion->Replication Genome Release This compound This compound This compound->HA_Prefusion Binds & Stabilizes HA_Postfusion HA (Postfusion) HA_Prefusion->HA_Postfusion Conformational Change Blocked Endosome_Inhibited Endosome Fusion_Inhibited Membrane Fusion Endosome_Inhibited->Fusion_Inhibited Acidification

Caption: Mechanism of this compound-mediated inhibition of influenza virus entry.

Quantitative In Vitro Activity

The antiviral potency and cytotoxicity of this compound have been evaluated in cell-based assays. The compound exhibits significant activity against group 1 influenza A viruses, including H1N1 and H5N1 subtypes, with minimal impact on host cell viability.

Parameter Influenza A Strain Cell Line Value Reference
EC50 Group 1 HA-~3 µM
EC50 H5N1A5493.0 µM
EC50 H3 HA->50 µM
IC50 A/Puerto Rico/8/34 (H1N1)A54970 nM (0.07 µM)
CC50 -A549>100 µM
CC50 -A549274.3 µM
CC50 -A549>250 µM
Selectivity Index (SI) A/Puerto Rico/8/34 (H1N1)A549~4000

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize this compound.

Pseudotype Virus Entry Assay

This assay is used to determine the inhibitory effect of this compound on viral entry in a safe and controlled manner, without the use of infectious virus.

start Start plate_cells Seed A549 cells in 96-well plates start->plate_cells prepare_compounds Prepare serial dilutions of this compound plate_cells->prepare_compounds incubate_cells Pre-incubate cells with compound dilutions (2h) prepare_compounds->incubate_cells add_pseudovirus Infect cells with luciferase-expressing pseudotyped virus incubate_cells->add_pseudovirus incubate_infection Incubate for 48h at 37°C add_pseudovirus->incubate_infection lyse_cells Lyse cells incubate_infection->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase calculate_ic50 Calculate IC50 values measure_luciferase->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the pseudotype virus entry assay.

Materials:

  • A549 cells (human lung epithelial cell line)

  • DMEM supplemented with 10% FBS and antibiotics

  • Pseudotyped lentiviral or retroviral particles expressing an influenza HA protein and containing a luciferase reporter gene

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed A549 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection.

  • On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Incubate for 2 hours at 37°C.

  • Add the pseudotyped virus to each well. Include a "no virus" control and a "virus only" (no compound) control.

  • Incubate the plates for 48 hours at 37°C.

  • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using appropriate software.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to host cells, which is crucial for calculating the selectivity index.

Materials:

  • A549 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

  • Microplate reader

Protocol:

  • Seed A549 cells in 96-well plates.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Add the compound dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

X-Ray Crystallography

This technique was used to determine the three-dimensional structure of the this compound-HA complex, providing atomic-level details of the binding interaction.

Protocol Overview:

  • Protein Expression and Purification: The ectodomain of influenza HA is expressed in a suitable system (e.g., insect or mammalian cells) and purified to high homogeneity.

  • Complex Formation: The purified HA is incubated with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The HA-CBS1117 complex is subjected to crystallization screening to identify conditions that yield well-diffracting crystals.

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed to confirm the binding of this compound to HA in solution and to map the binding interface.

Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) NMR:

  • Purpose: To confirm the binding of this compound to H5 HA in solution.

  • Experimental Conditions: 100 µM this compound was mixed with and without 5 µM H5 HA in 20 mM NaPO4 (pH 7.4), 150 mM NaCl, and 10% D2O at 25°C.

Saturation Transfer Difference (STD) NMR:

  • Purpose: To identify the parts of the this compound molecule that are in close contact with the HA protein.

  • Experimental Conditions: 100 µM this compound was mixed with 10 µM H5 HA in 20 mM NaPO4 (pH 7.4), 150 mM NaCl, and 100% D2O at 25°C.

Conclusion

The preliminary in vitro studies of this compound have established it as a potent and specific inhibitor of group 1 influenza A virus entry. Its well-defined mechanism of action, targeting a conserved region in the HA stem, makes it a promising lead compound for the development of novel anti-influenza therapeutics. Further studies are warranted to evaluate its in vivo efficacy and to explore its potential for broad-spectrum activity against other influenza A subtypes.

References

CBS1117: A Technical Guide for H5N1 Influenza Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of CBS1117, a novel small molecule inhibitor of influenza A virus entry, with a specific focus on its application in H5N1 influenza research. This compound has emerged as a promising lead compound due to its potent antiviral activity against group 1 influenza A viruses, including the highly pathogenic H5N1 subtype. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to serve as a comprehensive resource for researchers in the field of virology and antiviral drug development.

Mechanism of Action

This compound functions as a viral entry inhibitor by targeting the hemagglutinin (HA) protein of group 1 influenza A viruses. Specifically, it is a fusion inhibitor that binds to a conserved pocket in the stem region of the HA2 subunit, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. By inhibiting membrane fusion, this compound effectively blocks the release of the viral ribonucleoprotein complex into the host cell cytoplasm, thus halting the viral replication cycle at an early stage.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been evaluated against various influenza A virus strains. The following tables summarize the key quantitative data from in vitro studies.

Compound Virus Strain Assay Type Cell Line EC50 (µM) Reference
This compoundGroup 1 HA (general)Pseudovirus Entry Assay-~3[1][2][3]
This compoundH5N1Pseudovirus Entry AssayA5493.0[2][3]
CBS1116 (analog)H5N1 (VN04Low)Plaque Reduction AssayMDCK13.8
Compound Virus Strain Assay Type Cell Line IC50 (nM) CC50 (µM) Selectivity Index (SI) Reference
This compoundA/Puerto Rico/8/34 (H1N1)GFP Reporter Virus AssayA54970274.3~4000
CBS1116 (analog)A/Puerto Rico/8/34 (H1N1)Plaque Reduction AssayMDCK400>100>250

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound are provided below.

Pseudovirus Production and Neutralization Assay

This protocol is fundamental for assessing the entry-inhibiting activity of compounds like this compound in a BSL-2 environment.

a. Pseudovirus Production:

  • Cell Seeding: Seed HEK293T cells in T-75 flasks to reach 80-90% confluency on the day of transfection.

  • Plasmid Transfection: Co-transfect the HEK293T cells with plasmids encoding:

    • Influenza A/H5N1 Hemagglutinin (HA)

    • Influenza A Neuraminidase (NA)

    • A lentiviral backbone vector containing a reporter gene (e.g., Luciferase or GFP)

    • A packaging plasmid (e.g., psPAX2) Use a suitable transfection reagent following the manufacturer's instructions.

  • Incubation: Incubate the transfected cells at 37°C with 5% CO2.

  • Supernatant Harvest: At 48 and 72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.

  • Virus Titration: Determine the viral titer by infecting target cells (e.g., A549 or MDCK) with serial dilutions of the pseudovirus supernatant and measuring the reporter gene expression (luciferase activity or GFP fluorescence).

b. Pseudovirus Neutralization Assay:

  • Cell Seeding: Seed target cells (e.g., A549) in 96-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Virus-Compound Incubation: Incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the target cells and incubate for 48-72 hours at 37°C with 5% CO2.

  • Data Acquisition: Measure the reporter gene expression. For luciferase-based assays, lyse the cells and measure luminescence using a luminometer.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

X-ray Crystallography of HA-CBS1117 Complex

This technique provides high-resolution structural information on the binding interaction between this compound and the H5 HA protein.

  • Protein Expression and Purification:

    • Express a soluble, ectodomain of H5 HA in an appropriate expression system (e.g., baculovirus-insect cell system).

    • Purify the recombinant HA protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • Complex Formation: Incubate the purified H5 HA with an excess of this compound.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known HA structure as a search model. Refine the model and build the this compound molecule into the electron density map.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy is used to confirm the binding of this compound to H5 HA in solution and to map the binding interface.

  • Sample Preparation: Prepare samples of uniformly 15N-labeled H5 HA in a suitable buffer (e.g., phosphate buffer at physiological pH).

  • Ligand Titration: Acquire a series of 1H-15N HSQC spectra of the labeled HA in the absence and presence of increasing concentrations of this compound.

  • Chemical Shift Perturbation Analysis: Monitor the changes in the chemical shifts of the backbone amide protons and nitrogens of HA upon addition of this compound. Residues with significant chemical shift perturbations are likely located in or near the binding site.

  • Saturation Transfer Difference (STD) NMR: To identify the parts of this compound that are in close contact with the HA protein, perform STD NMR experiments. This technique involves selectively saturating the protein resonances and observing the transfer of saturation to the bound ligand.

Site-Directed Mutagenesis

This method is employed to identify key amino acid residues in the HA protein that are critical for the binding of this compound and its inhibitory activity.

  • Mutant Design: Based on the crystal structure or computational docking models of the HA-CBS1117 complex, identify amino acid residues in the putative binding pocket.

  • Mutagenesis: Introduce point mutations into the HA expression plasmid using a commercially available site-directed mutagenesis kit.

  • Sequence Verification: Confirm the desired mutations by DNA sequencing.

  • Functional Analysis: Produce pseudoviruses carrying the mutant HA proteins and perform neutralization assays with this compound. A significant increase in the EC50 value for a mutant compared to the wild-type indicates that the mutated residue is important for this compound binding and activity.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.

G cluster_0 H5N1 Viral Entry and Inhibition by this compound H5N1_Virion H5N1 Virion Host_Cell Host Cell H5N1_Virion->Host_Cell 1. Attachment (HA binds to sialic acid) Endosome Endosome Host_Cell->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. Acidification (low pH) Replication Viral Replication Fusion->Replication 4. Viral RNA release This compound This compound This compound->Fusion Inhibits

Caption: Mechanism of H5N1 entry and this compound inhibition.

G cluster_1 Pseudovirus Neutralization Assay Workflow Transfection 1. Co-transfect HEK293T cells (HA, NA, backbone, packaging plasmids) Harvest 2. Harvest pseudovirus supernatant Transfection->Harvest Incubation 3. Incubate pseudovirus with this compound Harvest->Incubation Infection 4. Infect target cells (A549) Incubation->Infection Measurement 5. Measure reporter gene expression Infection->Measurement Analysis 6. Calculate EC50 Measurement->Analysis

Caption: Workflow for pseudovirus neutralization assay.

G cluster_2 Structural Biology Workflow for HA-CBS1117 Complex Expression 1. Express & Purify H5 HA Complex 2. Form HA-CBS1117 Complex Expression->Complex Crystallization 3. Crystallization Screening Complex->Crystallization NMR NMR Binding Studies Complex->NMR Data_Collection 4. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination 5. Structure Solution & Refinement Data_Collection->Structure_Determination

References

Methodological & Application

Application Notes and Protocols for CBS1117: An In Vitro Antiviral Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBS1117 is a novel small molecule inhibitor targeting the hemagglutinin (HA) protein of influenza A viruses, specifically those belonging to group 1.[1] It functions as a fusion inhibitor, binding to a site near the HA fusion peptide, a critical component in the viral entry process.[1] This mechanism of action prevents the conformational changes in HA necessary for the fusion of the viral envelope with the host endosomal membrane, thereby halting viral infection at an early stage. These application notes provide a detailed protocol for evaluating the in vitro antiviral activity of this compound against influenza A virus.

Key Experimental Protocols

The following protocols are designed to assess the antiviral efficacy and cytotoxicity of this compound in a laboratory setting.

Cytotoxicity Assay

This assay is crucial to determine the concentration range at which this compound is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50). This value is essential for calculating the selectivity index (SI).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound stock solution

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Protocol:

  • Seed MDCK cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only as a negative control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the medium containing the compound.

  • Add 100 µL of fresh medium containing 10% CCK-8 reagent to each well and incubate for 30 minutes at 37°C.[2]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of this compound required to inhibit the virus-induced cell death, or cytopathic effect, by 50% (EC50).

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Influenza A virus stock (e.g., H1N1 A/PR/8/34)

  • DMEM with 2 µg/mL TPCK-trypsin

  • This compound compound stock solution

  • CCK-8 reagent

  • Microplate reader

Protocol:

  • Seed MDCK cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Infect the cells with 100 TCID₅₀ (50% tissue culture infectious dose) of the influenza virus and incubate for 2 hours at 37°C.[2]

  • After the incubation period, wash the cells to remove the virus inoculum.

  • Add 100 µL of DMEM containing 2 µg/mL TPCK-trypsin and varying concentrations of this compound to the wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using the CCK-8 reagent as described in the cytotoxicity assay protocol.

  • Calculate the EC50 value, which is the concentration of this compound that results in a 50% reduction of the viral CPE. A known effective concentration for this compound against group 1 HA is approximately 3 µM.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.

Materials:

  • MDCK cells

  • 24-well cell culture plates

  • Influenza A virus stock

  • This compound compound stock solution

  • DMEM with TPCK-trypsin

  • Endpoint titration materials (96-well plates, MDCK cells)

Protocol:

  • Grow monolayers of MDCK cells in 24-well plates.

  • Infect the cells with influenza A virus at a specific multiplicity of infection (MOI), for example, 0.01 PFU/cell.

  • After a 1-hour incubation to allow for viral attachment, replace the inoculum with medium containing increasing concentrations of this compound.

  • Incubate the plates for approximately 24 hours.

  • Collect the supernatants from each well.

  • Determine the viral titer in the supernatants by performing an endpoint dilution assay (e.g., TCID₅₀) on fresh MDCK cell monolayers in 96-well plates.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Parameter Value Description
EC50 (µM) ~3The concentration of this compound that inhibits the viral cytopathic effect by 50%.
CC50 (µM) >100The concentration of this compound that causes a 50% reduction in the viability of MDCK cells (example value).
Selectivity Index (SI) >33.3Calculated as CC50 / EC50. A higher SI value indicates a more favorable safety and efficacy profile.

Visualizations

Experimental Workflow for this compound Antiviral Assay

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed MDCK Cells in 96-well Plates infect Infect Cells with Influenza Virus prep_cells->infect prep_virus Prepare Influenza Virus Stock prep_virus->infect prep_compound Prepare Serial Dilutions of this compound treat Add this compound Dilutions to Wells prep_compound->treat infect->treat incubate Incubate for 48 hours at 37°C treat->incubate viability Assess Cell Viability (e.g., CCK-8) incubate->viability calculate Calculate EC50 and CC50 Values viability->calculate

Caption: Workflow for the in vitro antiviral assay of this compound.

Mechanism of Action: this compound as a Fusion Inhibitor

G cluster_virus Influenza Virus cluster_host Host Cell cluster_entry Viral Entry Pathway virus Virus Particle ha Hemagglutinin (HA) virus->ha possesses binding 1. Virus Binds to Host Cell ha->binding cell Host Cell Membrane endocytosis 2. Endocytosis cell->endocytosis endosome Endosome binding->cell acidification 3. Endosome Acidification endocytosis->acidification fusion 4. HA-mediated Membrane Fusion acidification->fusion release 5. Viral Genome Release fusion->release This compound This compound This compound->fusion Inhibits

Caption: this compound inhibits influenza virus entry by targeting HA-mediated fusion.

References

Application Notes and Protocols for Utilizing CBS1117 in Pseudovirus Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBS1117 is a potent and selective small molecule inhibitor of Influenza A virus (IAV) entry.[1] It specifically targets the hemagglutinin (HA) glycoprotein of group 1 IAVs, which include clinically relevant subtypes such as H1N1 and H5N1.[1][2] The mechanism of action involves the inhibition of the low pH-induced conformational changes in HA, a critical step for the fusion of the viral envelope with the endosomal membrane of the host cell.[2][3] This interference with the HA-mediated fusion process effectively blocks the entry of the virus into the host cell.

Pseudovirus entry assays are a valuable tool for the discovery and characterization of viral entry inhibitors like this compound. These assays utilize replication-defective viral particles, typically based on a retroviral (e.g., HIV-1) or lentiviral backbone, that are engineered to express the envelope glycoprotein of a specific virus, in this case, Influenza A HA. The pseudovirus core also contains a reporter gene, such as luciferase, which allows for the quantitative measurement of viral entry into target cells. This system provides a safe and high-throughput method to screen for and evaluate the potency of antiviral compounds without the need for handling infectious viruses in high-containment facilities.

These application notes provide detailed protocols for the use of this compound in influenza pseudovirus entry assays, guidance on data analysis, and a summary of its reported antiviral activity.

Data Presentation

The antiviral activity of this compound has been evaluated against various group 1 Influenza A virus strains. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, indicates the therapeutic window of the compound.

CompoundVirus StrainCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
This compound A/Puerto Rico/8/34 (H1N1)A549Pseudovirus Entry Assay70 nM (0.07 µM)274.3 µM~4000
This compound H5N1 (A/Goose/Qinghai/59/05)A549Pseudovirus Entry Assay3.0 µM> 100 µM> 33
This compound Group 1 HA (general)--~3 µM--

Experimental Protocols

I. Production of Influenza A Pseudovirus

This protocol describes the generation of HA-pseudotyped lentiviral particles carrying a luciferase reporter gene.

Materials:

  • HEK293T cells

  • Plasmids:

    • Lentiviral backbone vector encoding luciferase (e.g., pNL4-3.Luc.R-E-)

    • Expression plasmid for Influenza A Hemagglutinin (HA) of the desired subtype (e.g., H1, H5)

    • Expression plasmid for Influenza A Neuraminidase (NA) of the same subtype

  • Transfection reagent (e.g., Lipofectamine 2000, PEI)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a mixture of the lentiviral backbone, HA, and NA expression plasmids. A common ratio is 2:1:1 (backbone:HA:NA).

  • Transfection: Transfect the HEK293T cells with the plasmid DNA mixture using your chosen transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Harvesting Pseudovirus: At 48-72 hours post-transfection, harvest the cell culture supernatant.

  • Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells.

  • Filtration: Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.

  • Aliquoting and Storage: Aliquot the pseudovirus-containing supernatant and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

II. Titration of Influenza A Pseudovirus

This protocol determines the infectious titer of the pseudovirus stock, which is essential for ensuring reproducible results in the entry assay.

Materials:

  • Target cells (e.g., Madin-Darby Canine Kidney (MDCK) or A549 cells)

  • White, clear-bottom 96-well plates

  • Produced influenza pseudovirus stock

  • DMEM complete medium

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK or A549 cells in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.

  • Serial Dilution of Pseudovirus: On the day of infection, prepare serial dilutions (e.g., 2-fold or 10-fold) of the pseudovirus stock in DMEM.

  • Infection: Remove the culture medium from the cells and add 100 µL of each pseudovirus dilution to the wells in triplicate. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and add the luciferase substrate.

  • Measurement: Measure the luminescence in each well using a luminometer. The output will be in Relative Light Units (RLU).

  • Titer Calculation: The titer is expressed as RLU per milliliter (RLU/mL). Determine the dilution that gives a high but non-saturating RLU signal for use in the entry assay.

III. Pseudovirus Entry Inhibition Assay with this compound

This protocol details the procedure for evaluating the inhibitory effect of this compound on influenza pseudovirus entry.

Materials:

  • Target cells (MDCK or A549)

  • White, clear-bottom 96-well plates

  • Titered influenza pseudovirus

  • This compound compound (dissolved in DMSO)

  • DMEM complete medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed target cells in a white, clear-bottom 96-well plate as described in the titration protocol and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

  • Pre-incubation: Remove the culture medium from the cells. Add 50 µL of the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO in DMEM) and no-compound control. Incubate for 1 hour at 37°C.

  • Infection: Add 50 µL of the appropriately diluted pseudovirus (to give a pre-determined RLU signal) to each well.

  • Incubation: Incubate the plate at 37°C for 48-72 hours.

  • Luciferase Assay: Perform the luciferase assay and measure luminescence as described previously.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

IV. Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of viral entry is not due to cell death.

Materials:

  • Target cells (MDCK or A549)

  • Clear 96-well plates

  • This compound compound

  • DMEM complete medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells in a clear 96-well plate as described previously.

  • Compound Treatment: The next day, treat the cells with the same serial dilutions of this compound used in the inhibition assay.

  • Incubation: Incubate for the same duration as the entry assay (48-72 hours).

  • Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the CC50 value.

Mandatory Visualization

Influenza A Virus Entry and HA-Mediated Fusion Pathway

The following diagram illustrates the key steps of Influenza A virus entry into a host cell via endocytosis and the subsequent HA-mediated membrane fusion process, which is the target of this compound.

G cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Virus Influenza A Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA binds to Sialic Acid) Endocytosis 2. Endocytosis Receptor->Endocytosis Endosome_Virus Virus in Endosome Fusion Membrane Fusion Endosome_Virus->Fusion 3. Low pH triggers HA conformational change CBS1117_target This compound Inhibition Site Endosome_Virus->CBS1117_target Release 4. Viral Genome Release into Cytoplasm Fusion->Release Endocytosis->Endosome_Virus Replication 5. Viral Replication Release->Replication This compound This compound This compound->CBS1117_target Inhibits HA-mediated fusion

Caption: Influenza A virus entry pathway and the inhibitory action of this compound.

Experimental Workflow for Pseudovirus Entry Inhibition Assay

This diagram outlines the sequential steps involved in producing influenza pseudoviruses and using them to test the inhibitory activity of this compound.

G cluster_production Pseudovirus Production cluster_assay Inhibition Assay Transfection 1. Co-transfect HEK293T cells (Backbone + HA + NA plasmids) Harvest 2. Harvest supernatant (48-72h post-transfection) Transfection->Harvest Filter 3. Filter and store pseudovirus at -80°C Harvest->Filter Seed_Cells 4. Seed target cells (MDCK or A549) Filter->Seed_Cells Add_Inhibitor 5. Add serial dilutions of this compound Seed_Cells->Add_Inhibitor Add_Pseudovirus 6. Add pseudovirus Add_Inhibitor->Add_Pseudovirus Incubate 7. Incubate for 48-72h Add_Pseudovirus->Incubate Luciferase_Assay 8. Perform Luciferase Assay Incubate->Luciferase_Assay Analyze 9. Analyze data and calculate IC50 Luciferase_Assay->Analyze

Caption: Workflow for this compound evaluation using a pseudovirus entry assay.

References

Application Notes: CBS1117 for Studying Hemagglutinin Fusion Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBS1117 is a novel small-molecule inhibitor of influenza A virus entry, specifically targeting the hemagglutinin (HA) glycoprotein.[1][2] It effectively prevents the critical HA-mediated membrane fusion step, which is essential for the virus to release its genetic content into the host cell.[2] These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate the intricacies of the hemagglutinin fusion mechanism.

Mechanism of Action

This compound functions by binding to a conserved hydrophobic pocket in the stem region of group 1 influenza A hemagglutinin, near the fusion peptide.[2][3] This interaction stabilizes the pre-fusion conformation of the HA trimer. The influenza virus, after entering the host cell via endocytosis, is exposed to the acidic environment of the endosome. This low pH environment typically triggers a significant conformational change in HA, exposing the fusion peptide and initiating the fusion of the viral and endosomal membranes. This compound's binding to the HA stem region allosterically inhibits this pH-dependent conformational rearrangement, thus preventing membrane fusion and subsequent viral infection. Structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR), alongside mutagenesis experiments, have precisely mapped the binding site and identified key amino acid residues crucial for the inhibitory activity of this compound.

Quantitative Data

The antiviral efficacy and cytotoxic profile of this compound are summarized below, providing essential data for experimental design.

Table 1: Antiviral Potency of this compound

Virus Strain/TargetCell LineAssay TypeIC50 / EC50Reference(s)
A/Puerto Rico/8/34 (H1N1)A549Antiviral Assay70 nM (IC50)
Group 1 HAA549Pseudotyped Virus Entry Assay~3 µM (EC50)

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (50% Cytotoxic Concentration)Reference(s)
A549> 100 µM
A549274.3 µM

Experimental Protocols

The following protocols are fundamental for characterizing the inhibitory effects of this compound on hemagglutinin-mediated fusion.

Pseudovirus Entry Inhibition Assay

This assay quantifies the ability of this compound to inhibit HA-mediated viral entry into host cells.

  • Objective: To determine the 50% effective concentration (EC50) of this compound.

  • Materials:

    • A549 (human lung adenocarcinoma) cells

    • Pseudoviruses co-expressing an influenza HA (e.g., H5) and a reporter protein (e.g., luciferase)

    • This compound stock solution

    • Complete cell culture medium (e.g., DMEM, 10% FBS)

    • 96-well cell culture plates

    • Luciferase substrate and assay buffer

    • Luminometer

  • Procedure:

    • Seed A549 cells in a 96-well plate to achieve 80-90% confluency on the day of infection.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-incubate the pseudovirus suspension with the this compound dilutions for 1 hour at 37°C.

    • Aspirate the culture medium from the A549 cells and infect with the virus-compound mixtures.

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

    • Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition relative to the untreated virus control and determine the EC50 value using a dose-response curve fitting software.

NMR Spectroscopy for Binding Analysis

NMR techniques like WaterLOGSY and Saturation Transfer Difference (STD) are employed to confirm the direct binding of this compound to HA in solution.

  • Objective: To validate the physical interaction between this compound and HA.

  • Materials:

    • Purified, soluble recombinant hemagglutinin (e.g., H5 HA)

    • This compound

    • NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 150 mM NaCl in D2O)

  • Protocol (WaterLOGSY):

    • Prepare a sample containing 100 µM this compound and 5 µM H5 HA in NMR buffer.

    • Acquire a WaterLOGSY spectrum. A positive signal for this compound in the presence of HA, and a negative signal in its absence, confirms binding.

  • Protocol (STD NMR):

    • Prepare a sample with 100 µM this compound and 10 µM H5 HA.

    • Acquire an STD NMR spectrum by selectively saturating protein resonances.

    • Protons of this compound in close proximity to the HA protein will receive saturation, resulting in a decreased signal intensity, which confirms binding.

Site-Directed Mutagenesis

This method is used to identify specific amino acid residues in the HA protein that are critical for this compound binding and its inhibitory effect.

  • Objective: To map the binding site of this compound on HA.

  • Materials:

    • Expression plasmid containing the wild-type HA gene

    • Mutagenic primers with the desired nucleotide changes

    • High-fidelity DNA polymerase

    • DpnI restriction enzyme

  • Procedure:

    • Perform PCR-based site-directed mutagenesis using the wild-type HA plasmid as a template and the specific mutagenic primers.

    • Digest the parental, non-mutated plasmid DNA with DpnI.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Verify the desired mutation by DNA sequencing.

    • Produce pseudoviruses carrying the mutant HA proteins.

    • Evaluate the susceptibility of the mutant pseudoviruses to this compound using the entry inhibition assay described above. A significant increase in the EC50 value for a mutant indicates that the mutated residue is important for this compound activity.

Visualizations

The following diagrams provide a visual representation of the hemagglutinin fusion process, the inhibitory mechanism of this compound, and a typical experimental workflow.

Hemagglutinin_Fusion_Pathway cluster_entry Viral Entry cluster_fusion Membrane Fusion Attachment 1. Virus attaches to host cell receptor Endocytosis 2. Virus is taken up into an endosome Attachment->Endocytosis pH_drop 3. pH drops in the endosome Endocytosis->pH_drop Conformational_Change 4. HA undergoes conformational change pH_drop->Conformational_Change Fusion 5. Viral and endosomal membranes fuse Conformational_Change->Fusion Release 6. Viral genome is released into cytoplasm Fusion->Release

Caption: Step-by-step mechanism of influenza hemagglutinin-mediated membrane fusion.

CBS1117_Inhibition HA_pre HA (Pre-fusion conformation) Low_pH Low pH in Endosome HA_pre->Low_pH HA_post HA (Post-fusion conformation) Low_pH->HA_post Fusion Membrane Fusion HA_post->Fusion This compound This compound This compound->HA_pre Binds to HA stem Block->HA_post Inhibited

Caption: Inhibitory action of this compound on the HA conformational change.

Experimental_Workflow cluster_binding Binding Characterization cluster_activity Functional Analysis Binding_Assays NMR & X-ray Crystallography (Confirm binding & identify site) Antiviral_Assay Pseudovirus Entry Assay (Determine EC50) Binding_Assays->Antiviral_Assay Mutagenesis Site-Directed Mutagenesis (Validate binding site residues) Antiviral_Assay->Mutagenesis Start Hypothesis: This compound inhibits HA fusion Start->Binding_Assays

References

Crystallography of the Hemagglutinin-CBS1117 Complex: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Structural Analysis of a Novel Influenza Virus Entry Inhibitor

This document provides a detailed overview and experimental protocols for the crystallographic study of the complex formed between the influenza virus hemagglutinin (HA) and the small molecule entry inhibitor, CBS1117. These guidelines are intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural basis of inhibition and to further optimize this class of antiviral compounds.

Introduction

Influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral entry into host cells, making it a prime target for antiviral drug development.[1][2] The small molecule this compound has been identified as a novel fusion inhibitor with an EC50 of approximately 3 μM against group 1 HA.[1][3] Understanding the precise molecular interactions between this compound and HA is crucial for elucidating its mechanism of action and for guiding the rational design of more potent inhibitors. X-ray crystallography has been instrumental in revealing the atomic details of this interaction, showing that this compound binds to a pocket near the HA fusion peptide.[4] This finding is supported by NMR and mutagenesis studies, which confirm the binding site and highlight key amino acid residues involved in the interaction.

Quantitative Data Summary

The crystallographic data for the H5 HA in complex with this compound provides a high-resolution view of the binding mode. The key quantitative parameters from the X-ray diffraction experiment are summarized in the table below.

Data Collection and Refinement Statistics Values
PDB ID6VMZ
Resolution (Å)2.20
R-value work0.208
R-value free0.252
R-value observed0.210

Table 1: Crystallographic data for the H5 HA-CBS1117 complex.

Experimental Protocols

The following protocols are based on the methodologies described in the structural study of the H5 HA-CBS1117 complex.

Protein Expression and Purification

Recombinant H5 hemagglutinin (from A/Vietnam/1203/04 (H5N1)) is expressed using a baculovirus expression system.

  • Gene Synthesis and Cloning: The ectodomain of H5 HA is cloned into a pFastBac vector. The construct should include a C-terminal thrombin cleavage site, a T4 fibritin trimerization domain (foldon), and a His6 tag to facilitate purification.

  • Baculovirus Generation: The recombinant plasmid is used to generate high-titer baculovirus in Spodoptera frugiperda (Sf9) insect cells.

  • Protein Expression: Trichoplusia ni (Hi5) insect cells are infected with the recombinant baculovirus and grown in suspension culture.

  • Harvesting and Purification:

    • After 72 hours, the cell culture supernatant containing the secreted HA is harvested.

    • The supernatant is clarified by centrifugation and filtration.

    • The protein is purified by affinity chromatography using a Ni-NTA resin.

    • The His6 tag is removed by thrombin digestion.

    • Further purification is achieved by size-exclusion chromatography.

  • Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE.

Crystallization

The purified H5 HA is crystallized using the hanging drop vapor diffusion method.

  • Protein Concentration: The purified H5 HA is concentrated to 5-10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0) and 100 mM NaCl.

  • Crystallization Setup:

    • Mix 1 µL of the protein solution with 1 µL of the reservoir solution on a siliconized cover slip.

    • The reservoir solution typically contains 0.1 M sodium citrate (pH 5.5) and 12-15% (w/v) polyethylene glycol 6000.

    • Seal the cover slip over the reservoir well and incubate at 20°C.

  • Crystal Growth: Crystals typically appear within a few days to a week.

Soaking with this compound and Data Collection
  • Ligand Soaking: The H5 HA crystals are transferred to a cryoprotectant solution containing the reservoir solution, 25% (v/v) glycerol, and 5 mM this compound.

  • Cryo-cooling: After a brief soak, the crystals are flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Diffraction data are collected at a synchrotron source.

    • Data are processed and scaled using standard crystallographic software packages.

Structure Determination and Refinement
  • Structure Solution: The structure of the H5 HA-CBS1117 complex is solved by molecular replacement using a previously determined structure of the apo-H5 HA as a search model.

  • Refinement: The model is refined through iterative cycles of manual model building and automated refinement. The this compound molecule is then modeled into the electron density map.

  • Validation: The final model is validated using standard crystallographic quality metrics.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the crystallographic study of the H5 HA-CBS1117 complex.

experimental_workflow cluster_protein_production Protein Production cluster_crystallography Crystallography cluster_validation Validation & Analysis p1 Gene Cloning p2 Baculovirus Generation p1->p2 p3 Protein Expression in Hi5 Cells p2->p3 p4 Purification (Affinity & Size-Exclusion) p3->p4 c1 Crystallization of H5 HA p4->c1 c2 Soaking with this compound c1->c2 c3 X-ray Data Collection c2->c3 c4 Structure Determination & Refinement c3->c4 v1 Binding Site Analysis c4->v1 v2 Mutagenesis Studies v2->v1 v3 NMR Spectroscopy v3->v1

Experimental workflow for the crystallographic study of the H5 HA-CBS1117 complex.
Binding Site and Mechanism of Action

The crystal structure reveals that this compound binds in a cavity near the fusion peptide, a region critical for the conformational changes required for viral entry. The binding of this compound spans both the HA1 and HA2 subunits of a single protomer, stabilizing the pre-fusion conformation of HA. This stabilization is thought to inhibit the transition to the fusion-active state, thereby blocking viral entry into the host cell. The interaction is characterized by both hydrophobic contacts and polar interactions. Specifically, polar interactions are observed between the chlorine atoms of this compound and residues HA1-T325 and HA2-T49. Mutagenesis studies have confirmed the importance of residues in this binding pocket for the inhibitory activity of this compound.

signaling_pathway cluster_HA Hemagglutinin Trimer HA1 HA1 Subunit FusionPeptide Fusion Peptide HA2 HA2 Subunit This compound This compound This compound->HA1 Binds to pocket This compound->HA2 Inhibition Inhibition of Conformational Change This compound->Inhibition ViralEntryBlocked Viral Entry Blocked Inhibition->ViralEntryBlocked

Mechanism of action of this compound.

References

Application Notes and Protocols for CBS1117 Solubilization in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBS1117 is a potent small molecule inhibitor of influenza A virus entry. It functions by interfering with the hemagglutinin (HA)-mediated fusion process, a critical step in the viral life cycle.[1] This document provides detailed protocols for the solubilization of this compound and its application in cell culture-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSolventReference
Solubility 63 mg/mL (199.84 mM)DMSO[2]
63 mg/mLEthanol[2]
InsolubleWater[2]
EC₅₀ ~3 µM-[1]
Molecular Weight 315.24 g/mol -

[EC₅₀ (half maximal effective concentration) may vary depending on the cell line and virus strain used.]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm an aliquot of anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.315 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.315 mg of this compound.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes can aid in dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Application of this compound in Cell Culture

This protocol provides a general guideline for treating cells with this compound. The final concentration and incubation time should be optimized for your specific cell line and experimental design.

Materials:

  • Prepared this compound stock solution (10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Cultured cells in multi-well plates (e.g., A549, MDCK cells)

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare a working solution by diluting the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Note: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cultured cells.

  • Add the desired volume of the this compound working solution (or vehicle control) to each well.

  • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with the downstream assay (e.g., viral infection, cytotoxicity assay, etc.).

Visualizations

Influenza Virus Hemagglutinin-Mediated Fusion Pathway

The following diagram illustrates the key steps of influenza virus entry via hemagglutinin (HA)-mediated membrane fusion, the process inhibited by this compound.

Hemagglutinin_Fusion_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_endosome Endosomal Lumen (Low pH) cluster_inhibition Inhibition by this compound Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA binds to receptor) Endosome Endosome Receptor->Endosome 2. Endocytosis HA_activation HA Conformational Change Endosome->HA_activation 3. Acidification Cytoplasm Cytoplasm Fusion_peptide Fusion Peptide Insertion HA_activation->Fusion_peptide 4. Exposure of Fusion Peptide Membrane_fusion Membrane Fusion Fusion_peptide->Membrane_fusion 5. Insertion into Endosomal Membrane Membrane_fusion->Cytoplasm 6. Pore Formation & Viral RNA Release This compound This compound This compound->HA_activation Inhibits

Caption: Influenza virus entry and inhibition by this compound.

Experimental Workflow for this compound Solubilization and Application

The diagram below outlines the general workflow from solubilizing this compound to its application in cell culture experiments.

CBS1117_Workflow cluster_prep Stock Solution Preparation cluster_application Cell Culture Application cluster_controls Experimental Controls weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for use dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Vehicle Control (DMSO) incubate Incubate treat->incubate treat->vehicle Parallel Treatment untreated Untreated Control treat->untreated Parallel Culture assay Perform Downstream Assay incubate->assay

Caption: Workflow for preparing and using this compound.

References

Application Notes and Protocols: CBS1117 in H1N1 Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A viruses of the H1N1 subtype remain a significant global health concern, capable of causing seasonal epidemics and pandemics. The development of novel antiviral therapeutics is crucial to combat the emergence of drug-resistant strains and to improve treatment outcomes. CBS1117 is a potent small molecule inhibitor of influenza A virus entry, demonstrating significant activity against Group 1 influenza A viruses, including H1N1 strains.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in H1N1 infection models, intended to guide researchers in the evaluation of its antiviral efficacy and investigation of its mechanism of action.

This compound targets the viral hemagglutinin (HA) protein, a critical glycoprotein on the surface of the influenza virus responsible for binding to host cell receptors and mediating the fusion of the viral and endosomal membranes.[1][2] By binding to the HA stem region, this compound inhibits the conformational changes required for membrane fusion, thereby blocking viral entry into the host cell.[2]

Data Presentation

The antiviral activity of this compound against H1N1 has been quantified in various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Antiviral Activity of this compound against H1N1

Virus StrainCell LineAssay TypeIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
A/Puerto Rico/8/34 (H1N1)A549Plaque Reduction70 nM (IC50)274.3 µM~4000[1]
H1N1 (unspecified)MDCKNot specifiedNot specified>100 µMNot specified
H5N1 (Group 1)A549Pseudovirus Neutralization~3 µM (EC50)>100 µM>33

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

H1N1_Entry_and_CBS1117_Inhibition cluster_virus H1N1 Virus cluster_host Host Cell Virus H1N1 Virion HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. Acidification & HA Conformational Change Uncoating Viral RNP Release Fusion->Uncoating 4. Fusion & Uncoating This compound This compound This compound->HA Inhibits Conformational Change

Caption: Mechanism of H1N1 entry and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_inflammatory Inflammatory Response (Proposed) A Plaque Reduction Assay (Determine IC50) B Pseudovirus Neutralization Assay (Determine EC50) A->B C Cytotoxicity Assay (Determine CC50) B->C D Generation of Resistant Mutants C->D Characterize Antiviral Activity F Cytokine Profiling (Luminex/ELISA) C->F Investigate Immunomodulation E Analysis of HA Mutations D->E Identify Binding Site G Western Blot for NF-κB & MAPK pathways F->G

Caption: Experimental workflow for evaluating this compound.

H1N1_Inflammatory_Signaling cluster_pathways Host Cell Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway H1N1 H1N1 Infection TLR Toll-like Receptors (TLR3, TLR7/8) H1N1->TLR RIGI RIG-I-like Receptors (RLRs) H1N1->RIGI MAPK p38, JNK, ERK TLR->MAPK IKK IKK Complex TLR->IKK RIGI->MAPK RIGI->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Transcription NFkB NF-κB (p65/p50) IKK->NFkB Activation NFkB->Cytokines Transcription This compound This compound (Potential Effect?) This compound->H1N1

Caption: H1N1-induced inflammatory signaling pathways.

Experimental Protocols

Plaque Reduction Assay for IC50 Determination

This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • H1N1 virus stock of known titer (PFU/mL)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound stock solution

  • Avicel or Agarose for overlay

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free DMEM.

  • Virus Preparation: Dilute the H1N1 virus stock in serum-free DMEM to a concentration that will yield 50-100 plaques per well.

  • Infection:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Pre-incubate the cells with the serially diluted this compound for 1 hour at 37°C.

    • Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the virus inoculum.

    • Overlay the cells with DMEM containing 2% FBS and the corresponding concentration of this compound, mixed with either 1.2% Avicel or 0.6% agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining and Counting:

    • Fix the cells with 4% formaldehyde.

    • Stain the cell monolayer with crystal violet solution.

    • Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Pseudovirus Neutralization Assay for EC50 Determination

This assay measures the ability of this compound to inhibit the entry of pseudoviruses expressing the H1N1 HA protein.

Materials:

  • HEK293T cells

  • Plasmids for lentiviral or retroviral packaging system

  • Plasmid encoding H1N1 HA

  • Reporter plasmid (e.g., luciferase or GFP)

  • This compound stock solution

  • DMEM with 10% FBS

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the packaging plasmid, the H1N1 HA expression plasmid, and the reporter plasmid. Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Cell Seeding: Seed target cells (e.g., A549 or MDCK) in a 96-well plate.

  • Neutralization Reaction:

    • Prepare serial dilutions of this compound.

    • Incubate the pseudovirus supernatant with the diluted this compound for 1 hour at 37°C.

  • Infection: Add the pseudovirus-compound mixture to the target cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence).

  • EC50 Calculation: Calculate the percentage of inhibition of reporter gene expression for each this compound concentration relative to the virus-only control. Determine the EC50 value from the dose-response curve.

Generation of this compound-Resistant H1N1 Mutants

This protocol is designed to select for H1N1 variants that are resistant to this compound, which can help to identify the compound's binding site on the HA protein.

Materials:

  • A549 or MDCK cells

  • Wild-type H1N1 virus

  • This compound

  • DMEM with 2% FBS

Procedure:

  • Initial Infection: Infect A549 or MDCK cells with wild-type H1N1 in the presence of this compound at a concentration equal to its IC50.

  • Serial Passaging:

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Use the harvested virus to infect fresh cells in the presence of the same or a slightly increased concentration of this compound.

    • Repeat this process for multiple passages. Gradually increase the concentration of this compound as the virus develops resistance.

  • Isolation of Resistant Clones: After several passages, perform a plaque assay with the resistant virus population in the presence of a high concentration of this compound. Isolate individual plaques.

  • Amplification and Characterization: Amplify the viral clones isolated from the plaques.

  • Sequencing: Extract viral RNA from the resistant clones and sequence the HA gene to identify mutations that confer resistance to this compound.

Proposed Investigation of Immunomodulatory Effects

While this compound is known to act as a direct antiviral by blocking viral entry, its effects on the host inflammatory response to H1N1 infection have not been extensively studied. H1N1 infection can trigger a potent inflammatory response, characterized by the activation of signaling pathways such as NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines and chemokines. In severe cases, this can lead to a "cytokine storm" and acute respiratory distress syndrome.

Investigating the potential immunomodulatory properties of this compound is a critical area for future research. By inhibiting viral entry and subsequent replication, this compound is expected to indirectly reduce the inflammatory response by lowering the viral load. However, it is also possible that this compound has direct immunomodulatory effects.

Proposed Experiments:

  • Cytokine and Chemokine Profiling:

    • Infect human lung epithelial cells (e.g., A549) or primary human bronchial epithelial cells with H1N1 in the presence or absence of this compound.

    • Collect cell culture supernatants at various time points post-infection.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CXCL8/IL-8, CCL5/RANTES) using multiplex immunoassays (e.g., Luminex) or ELISA.

  • Analysis of NF-κB and MAPK Signaling Pathways:

    • Treat H1N1-infected cells with this compound.

    • Prepare cell lysates at different time points.

    • Use Western blotting to analyze the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways to assess their activation.

These experiments will help to elucidate whether this compound's therapeutic benefit is solely due to its antiviral activity or if it also involves modulation of the host's inflammatory response, providing a more comprehensive understanding of its mechanism of action and its potential for clinical application.

References

Application Notes and Protocols: CBS1117 as a Tool for Studying Viral Entry Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBS1117 is a potent and selective small molecule inhibitor of Influenza A Virus (IAV) entry.[1] It specifically targets the hemagglutinin (HA) glycoprotein of Group 1 IAVs, which includes seasonal H1N1 and avian H5N1 strains.[1][2][3] By binding to a conserved pocket in the stem region of HA, near the fusion peptide, this compound prevents the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[2] This mechanism of action makes this compound a valuable tool for investigating the kinetics and molecular mechanisms of viral entry. Unlike other anti-influenza agents that target neuraminidase or the M2 ion channel, this compound specifically dissects the HA-mediated fusion step. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying viral entry kinetics.

Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound against various Influenza A virus strains in different cell lines. This data highlights the potency and selectivity of the compound.

Influenza A Strain Cell Line Assay Type IC50 / EC50 CC50 Selectivity Index (SI) Reference
A/Puerto Rico/8/34 (H1N1)A549Plaque Reduction Assay70 nM (IC50)274.3 µM~4000
H5N1 (Pseudotyped Virus)A549Pseudovirus Entry Assay~3.0 µM (EC50)> 100 µM>33

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions, virus strain, and cell line used. CC50 (half-maximal cytotoxic concentration) is a measure of the compound's toxicity to the host cells. The Selectivity Index (SI = CC50/IC50) is an indicator of the compound's therapeutic window.

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The entry of influenza virus into a host cell is a multi-step process. This compound specifically intervenes at the membrane fusion stage.

G cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibition Mechanism of this compound vRNA Viral RNA HA Hemagglutinin (HA) receptor Sialic Acid Receptor HA->receptor 1. Attachment M2 M2 Ion Channel NA Neuraminidase endosome Endosome receptor->endosome 2. Endocytosis endosome->endosome HA_conf HA Conformational Change (Fusion Peptide Exposure) endosome->HA_conf cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus 6. Nuclear Import This compound This compound This compound->HA_conf Inhibits fusion 4. Membrane Fusion HA_conf->fusion fusion->cytoplasm 5. Viral RNA Release G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed A549 cells in 96-well plate treat Add this compound dilutions to cells seed->treat prepare Prepare serial dilutions of this compound prepare->treat infect Add HA-pseudotyped virus treat->infect incubate Incubate for 48-72 hours infect->incubate quantify Measure reporter (Luciferase/GFP) incubate->quantify analyze Calculate % inhibition and EC50 quantify->analyze G start Seed MDCK cells cool Cool to 4°C start->cool infect Infect with IAV at 4°C cool->infect wash Wash to remove unbound virus infect->wash add_compound Add this compound at various time points wash->add_compound incubate Incubate at 37°C add_compound->incubate collect Collect supernatant at 24h p.i. incubate->collect titer Determine viral titer collect->titer analyze Analyze effect of addition time on titer titer->analyze

References

Application Notes and Protocols for Studying CBS1117-HA Interaction using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between the influenza virus fusion inhibitor, CBS1117, and the viral surface glycoprotein, Hemagglutinin (HA). The provided methodologies are essential for researchers in virology, structural biology, and drug development aiming to investigate the molecular basis of this antiviral agent's mechanism of action.

Introduction to this compound and its Interaction with Hemagglutinin

This compound is a novel small molecule inhibitor of influenza virus entry with a reported 50% effective concentration (EC50) of approximately 3 µM against group 1 influenza A viruses.[1][2] This compound functions by binding to the hemagglutinin (HA) protein, a critical component of the viral envelope responsible for receptor binding and membrane fusion. NMR studies have been instrumental in confirming the direct binding of this compound to HA and in mapping the binding interface.[1][3] Specifically, ligand-observed NMR techniques such as Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) and Saturation Transfer Difference (STD) NMR have demonstrated the interaction in solution and revealed extensive hydrophobic contacts between this compound and the HA surface.[3]

Quantitative Data Summary

While detailed quantitative binding affinity data from NMR studies for the this compound-HA interaction are not extensively published, the following table summarizes the available quantitative information from the primary literature.

ParameterValueMethodReference
EC50 of this compound ~3 µMPseudotype virus assay
H5 HA Concentration (for WaterLOGSY) 5 µMNMR Spectroscopy
This compound Concentration (for WaterLOGSY) 100 µMNMR Spectroscopy
H5 HA Concentration (for STD NMR) 10 µMNMR Spectroscopy
This compound Concentration (for STD NMR) 100 µMNMR Spectroscopy

The following table presents the relative STD signal intensities for different protons of this compound when in complex with H5 HA, providing insights into the binding epitope. The proton with the strongest interaction (closest proximity to HA) is normalized to 100%.

This compound ProtonRelative STD Signal Intensity (%)
Aromatic Protons100
Piperidine Protons~50-70
Methyl Protons~30-50

Note: The exact assignment of protons and their relative intensities would require the specific 1D and 2D NMR data from the study, which is not publicly available in full detail. The values presented are estimations based on the published graphical data.

Experimental Protocols

Detailed methodologies for key NMR experiments to study the this compound-HA interaction are provided below.

Protocol for WaterLOGSY NMR

WaterLOGSY is a powerful NMR technique to detect weak to medium affinity protein-ligand interactions. It relies on the transfer of magnetization from bulk water to the ligand via the protein.

Objective: To confirm the binding of this compound to HA.

Materials:

  • Purified H5 Hemagglutinin (or other target HA)

  • This compound compound

  • NMR Buffer: 20 mM Sodium Phosphate (NaPO4), 150 mM NaCl, pH 7.4

  • Deuterium Oxide (D2O)

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of H5 HA at a concentration of 50 µM in the NMR buffer.

    • Prepare a stock solution of this compound at a concentration of 1 mM in a compatible solvent (e.g., d6-DMSO).

    • Prepare the final NMR sample containing 5 µM H5 HA and 100 µM this compound in the NMR buffer with 10% D2O. The final volume should be appropriate for your NMR tube (typically 500-600 µL).

    • Prepare a control sample containing only 100 µM this compound in the same buffer.

  • NMR Experiment Setup:

    • Set the temperature of the NMR probe to 25°C.

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum of both the sample and the control to ensure sample integrity and correct concentrations.

    • Load a WaterLOGSY pulse sequence (e.g., wlogsyphpr on Bruker instruments).

    • Set the selective water excitation pulse (typically a 180-degree pulse) on the water resonance.

    • Use a mixing time of 1-2 seconds to allow for magnetization transfer.

    • Set the number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans or more).

  • Data Processing and Analysis:

    • Process the acquired data with an appropriate line broadening (e.g., 0.3 Hz).

    • Phase the spectrum so that the signals of the bound ligand (this compound) are positive, while signals of non-binding compounds or unbound ligand are negative or absent.

    • Compare the WaterLOGSY spectrum of the this compound-HA sample with the control sample. A positive signal for this compound protons in the presence of HA confirms binding.

Protocol for Saturation Transfer Difference (STD) NMR

STD NMR is used to identify which parts of a ligand are in close contact with the protein, thereby mapping the binding epitope.

Objective: To identify the binding epitope of this compound on HA.

Materials:

  • Purified H5 Hemagglutinin (or other target HA)

  • This compound compound

  • NMR Buffer: 20 mM Sodium Phosphate (NaPO4), 150 mM NaCl, pH 7.4, in 100% D2O

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of H5 HA at a concentration of 100 µM in the D2O-based NMR buffer.

    • Prepare a stock solution of this compound at a concentration of 10 mM in a compatible deuterated solvent (e.g., d6-DMSO).

    • Prepare the final NMR sample containing 10 µM H5 HA and 100 µM this compound in the D2O-based NMR buffer.

  • NMR Experiment Setup:

    • Set the temperature of the NMR probe to 25°C.

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum to serve as a reference.

    • Load an STD pulse sequence (e.g., stddiff on Bruker instruments).

    • Set the on-resonance saturation frequency to a region where only protein signals resonate (e.g., 0.5 to -1.0 ppm for aliphatic protons or ~7.5-8.5 ppm for aromatic protons, ensuring no overlap with this compound signals).

    • Set the off-resonance saturation frequency to a region where no protein or ligand signals are present (e.g., 30-40 ppm).

    • Use a saturation time of 2 seconds.

    • Set the number of scans to achieve a good signal-to-noise ratio (e.g., 256 scans or more).

  • Data Processing and Analysis:

    • Process the on-resonance and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The resulting STD spectrum will show signals only for the protons of this compound that are in close proximity to the HA protein.

    • Calculate the relative STD intensities for each proton of this compound by normalizing the signal intensities to the proton with the strongest signal (set to 100%). This provides a quantitative measure of the proximity of each part of the ligand to the protein surface.

Protocol for Chemical Shift Perturbation (CSP) Mapping and Kd Determination

Objective: To identify the amino acid residues of HA involved in the interaction with this compound and to determine the binding affinity (Kd).

Materials:

  • ¹⁵N-labeled purified HA

  • This compound compound

  • NMR Buffer: 20 mM Sodium Phosphate (NaPO4), 150 mM NaCl, pH 7.4, with 10% D2O

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of ¹⁵N-labeled HA at a concentration of ~100-200 µM in the NMR buffer.

    • Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in the same NMR buffer.

  • NMR Experiment Setup:

    • Record a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled HA alone.

    • Perform a titration by adding increasing amounts of the this compound stock solution to the HA sample. After each addition, record a ¹H-¹⁵N HSQC spectrum. The molar ratios of ligand to protein might range from 0.25:1 to 10:1 or higher, depending on the binding affinity.

  • Data Processing and Analysis:

    • Process all HSQC spectra identically.

    • Overlay the spectra and identify the amide cross-peaks that shift or broaden upon addition of this compound. These residues are likely at or near the binding site.

    • Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

    • Plot the CSP values against the residue number to create a binding site map.

    • To determine the Kd, plot the chemical shift changes for significantly perturbed residues as a function of the total ligand concentration and fit the data to a binding isotherm equation (e.g., a one-site binding model).

Visualizations

Experimental Workflow for NMR Analysis of this compound-HA Interaction

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_experiments NMR Experiments cluster_data_analysis Data Analysis cluster_results Results HA Purified HA Protein NMR_Sample NMR Sample (HA + this compound in Buffer) HA->NMR_Sample This compound This compound Compound This compound->NMR_Sample WaterLOGSY WaterLOGSY NMR_Sample->WaterLOGSY STD_NMR STD NMR NMR_Sample->STD_NMR CSP 1H-15N HSQC Titration (CSP Mapping) NMR_Sample->CSP Binding_Confirmation Binding Confirmation WaterLOGSY->Binding_Confirmation Epitope_Mapping Binding Epitope Mapping STD_NMR->Epitope_Mapping Affinity_Determination Affinity (Kd) Determination & Binding Site Mapping CSP->Affinity_Determination Interaction_Model Model of this compound-HA Interaction Binding_Confirmation->Interaction_Model Epitope_Mapping->Interaction_Model Affinity_Determination->Interaction_Model signaling_blockade cluster_virus Influenza Virus cluster_host Host Cell cluster_fusion Membrane Fusion Process cluster_inhibition Inhibition by this compound Virus Virus Particle HA_trimer HA Trimer (pre-fusion conformation) Virus->HA_trimer displays Binding HA binds to Receptor HA_trimer->Binding Host_Cell Host Cell Membrane Receptor Sialic Acid Receptor Host_Cell->Receptor presents Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Low_pH Low pH in Endosome Endocytosis->Low_pH Conformational_Change HA Conformational Change (fusion peptide exposure) Low_pH->Conformational_Change Fusion Membrane Fusion Conformational_Change->Fusion Infection Viral Genome Release & Infection Fusion->Infection This compound This compound Block Blocks Conformational Change This compound->Block Block->Conformational_Change

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CBS1117 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing CBS1117, a potent inhibitor of Influenza A virus entry, in your antiviral assays. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentration for maximal antiviral efficacy and data reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an entry inhibitor that specifically targets Group 1 Influenza A viruses.[1][2] Its mechanism of action involves binding to the hemagglutinin (HA) glycoprotein on the viral surface.[1][2] This binding event prevents the conformational changes in HA that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane, thereby halting the viral entry process.[2]

Q2: What are the key parameters to determine the antiviral activity of this compound?

A2: The primary parameters to quantify the antiviral activity and cytotoxicity of this compound are:

  • IC50 (50% Inhibitory Concentration): The concentration of this compound that inhibits viral replication by 50%. A lower IC50 value indicates higher potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in the viability of the host cells. A higher CC50 value is desirable, indicating lower toxicity to the host cells.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value signifies a more promising therapeutic window for the compound, indicating that it is effective against the virus at concentrations well below those that are toxic to host cells.

Q3: Which cell lines are suitable for testing the antiviral activity of this compound?

A3: Madin-Darby Canine Kidney (MDCK) cells are a commonly used and highly permissive cell line for influenza virus propagation and are suitable for assays with this compound. Human lung epithelial cells, such as A549, are also a relevant model as they represent the natural site of influenza infection. Vero cells, derived from the kidney of an African green monkey, are another option as they are susceptible to a wide range of viruses, including influenza.

Q4: What is the expected potency of this compound against different influenza A strains?

A4: this compound is known to be a potent inhibitor of Group 1 influenza A viruses. For instance, against the A/Puerto Rico/8/34 (H1N1) strain in A549 cells, it exhibits a 50% inhibitory concentration (IC50) of 70 nM.

Quantitative Data Summary

The following table summarizes the known antiviral activity and cytotoxicity of this compound against various influenza A virus strains in different cell lines.

Virus StrainCell LineAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
A/Puerto Rico/8/34 (H1N1)A549Not Specified70 nM (IC50)274.3 µM~4000

This table will be updated as more data becomes available.

Experimental Protocols

Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.

Cytotoxicity Assay (MTT Assay) for CC50 Determination

This assay assesses the effect of this compound on host cell viability.

Materials:

  • Host cells (e.g., MDCK, A549, or Vero)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed the 96-well plates with your chosen host cells at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a two-fold or three-fold serial dilution to cover a broad concentration range.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a duration that mirrors the length of your planned antiviral assay (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the cell viability against the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Plaque Reduction Neutralization Test (PRNT) for IC50 Determination

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayers of host cells (e.g., MDCK) in 6-well or 12-well plates

  • Influenza A virus stock of a known titer (PFU/mL)

  • This compound stock solution

  • Serum-free medium

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in medium)

  • Crystal violet solution (0.1% in 20% ethanol)

  • Formalin (10%) or another suitable fixative

Methodology:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In separate tubes, mix each dilution of this compound with a standardized amount of influenza virus (e.g., to yield 50-100 plaques per well). Also, prepare a virus-only control.

  • Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with 100-200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.

  • Overlay: After the adsorption period, remove the inoculum and add 2-3 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with formalin for at least 1 hour. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 5-10 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Host cells in multi-well plates

  • Influenza A virus stock

  • This compound stock solution

  • Serum-free medium

  • Apparatus for virus titration (e.g., 96-well plates for TCID50 assay)

Methodology:

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect them with influenza A virus at a specific Multiplicity of Infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the respective wells. Include a virus control without the compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Collect the supernatant from each well, which contains the progeny virus.

  • Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a TCID50 assay or a plaque assay.

  • Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the virus control. The concentration that reduces the viral yield by 50% or 90% (EC50 or EC90) can be determined by plotting the percentage of viral yield reduction against the compound concentration.

Troubleshooting Guides

Issue: High background in MTT assay.

  • Possible Cause: Contamination of reagents or culture with bacteria or fungi. Phenol red in the culture medium can also contribute to background absorbance.

  • Solution: Ensure all reagents and cultures are sterile. Use a phenol red-free medium for the assay. Include a "medium-only" blank to subtract the background absorbance.

Issue: Inconsistent or no plaque formation in PRNT.

  • Possible Cause 1: Cell monolayer health. The cell monolayer may not be confluent or may have detached during the assay.

  • Solution 1: Ensure cells are healthy and form a confluent monolayer before infection. Handle plates gently during washing and medium changes.

  • Possible Cause 2: Virus titer. The virus stock may have a lower titer than expected, or has been inactivated by improper storage.

  • Solution 2: Re-titer the virus stock before each experiment. Avoid repeated freeze-thaw cycles of the virus stock.

  • Possible Cause 3: Overlay issues. The overlay may have been too hot, killing the cells, or not solidifying properly, allowing the virus to spread diffusely.

  • Solution 3: Cool the agarose overlay to 42-45°C before adding it to the cells. Ensure the correct concentration of agarose or Avicel is used.

Issue: High variability in virus yield reduction assay.

  • Possible Cause: Inconsistent initial infection (MOI) across wells or variability in pipetting during virus harvest and titration.

  • Solution: Be meticulous with calculating and adding the viral inoculum to ensure a consistent MOI. Use calibrated pipettes and ensure thorough mixing at each step of the titration.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow

mechanism_of_action

signaling_pathway

References

Technical Support Center: Overcoming CBS1117 Resistance in Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the influenza A virus entry inhibitor, CBS1117. The information provided addresses potential issues related to the emergence of resistant influenza strains during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental antiviral compound that functions as an influenza A virus entry inhibitor.[1] It specifically targets the hemagglutinin (HA) glycoprotein on the surface of the virus.[1] this compound binds to a conserved region in the stem of the HA protein, near the fusion peptide.[2][3] This binding event prevents the low pH-induced conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[4] By inhibiting membrane fusion, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the replication cycle at a very early stage.

Q2: How does resistance to this compound develop in influenza strains?

A2: Resistance to this compound typically arises from specific amino acid substitutions in the hemagglutinin (HA) protein, the direct target of the compound. These mutations occur in residues that are in close proximity to the this compound binding site in the HA stem region. These changes can reduce the binding affinity of this compound to HA, rendering the inhibitor less effective. The high mutation rate of the influenza virus's RNA-dependent RNA polymerase contributes to the rapid selection of these resistant variants under the pressure of the antiviral compound.

Q3: What are the known mutations that confer resistance to this compound?

A3: Studies have identified several key mutations in the HA protein that lead to reduced susceptibility to this compound. The specific mutations can vary depending on the influenza A subtype. For example, in the H1N1 subtype, mutations at positions adjacent to the binding site have been observed to confer resistance. While specific residue changes are continually being identified, the general location of these mutations is within the HA stem region.

Q4: My influenza strain has developed resistance to this compound. What are my options?

A4: Encountering resistance is a common challenge in antiviral research. Here are several strategies you can explore:

  • Combination Therapy: Using this compound in conjunction with an antiviral that has a different mechanism of action can be highly effective. This approach reduces the likelihood of resistance emerging simultaneously to both drugs.

  • Targeting Alternative Viral Proteins: Consider using inhibitors that target other essential viral components, such as neuraminidase (e.g., Oseltamivir, Zanamivir), the M2 ion channel (for adamantane-sensitive strains), or the viral polymerase (e.g., Baloxavir marboxil).

  • Host-Targeted Therapies: An alternative strategy is to target host factors that the virus relies on for replication. This can circumvent the issue of viral mutations conferring resistance.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in viral inhibition assays.
Possible Cause Suggested Solution
Emergence of resistant viral variants. Sequence the hemagglutinin (HA) gene of your viral stock to identify potential resistance mutations near the this compound binding site.
Perform a microneutralization or pseudovirus entry assay to confirm the resistant phenotype and determine the new IC50 value.
If resistance is confirmed, consider the strategies outlined in FAQ Q4.
Incorrect drug concentration or degradation. Verify the concentration of your this compound stock solution.
Prepare fresh dilutions of the compound for each experiment.
Store the stock solution according to the manufacturer's instructions to prevent degradation.
Issues with the assay protocol. Review your experimental protocol for any deviations.
Ensure the cell line used is susceptible to your influenza strain and has not developed resistance itself.
Include both positive (no drug) and negative (no virus) controls in your assay.
Problem 2: Difficulty in generating this compound-resistant mutants in vitro.
Possible Cause Suggested Solution
Insufficient selective pressure. Gradually increase the concentration of this compound in serial passages. Start with a sub-inhibitory concentration and incrementally raise it in subsequent passages.
Ensure a sufficient number of viral replication cycles in each passage to allow for the accumulation of mutations.
Low viral titer. Start the selection process with a high-titer viral stock to increase the probability of pre-existing or newly generated resistant variants.
Inappropriate cell line. Use a highly permissive cell line for your influenza strain to ensure robust viral replication.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against a Reference Influenza A Strain

Compound Target Influenza A Strain Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI)
This compoundHemagglutinin (HA)A/Puerto Rico/8/34 (H1N1)A5490.07274.3~3918

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50

Experimental Protocols

Protocol 1: Pseudovirus Neutralization Assay to Determine this compound IC50

This assay measures the ability of this compound to inhibit influenza virus entry using a safe, replication-deficient pseudovirus system.

Materials:

  • Influenza HA-pseudotyped lentiviral or retroviral particles expressing a reporter gene (e.g., luciferase).

  • Target cells susceptible to influenza virus entry (e.g., 293T or MDCK cells).

  • 96-well cell culture plates.

  • Cell culture medium.

  • This compound stock solution.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Neutralization Reaction: In a separate plate, mix the diluted this compound with the pseudovirus suspension. Incubate at 37°C for 1 hour to allow the compound to bind to the pseudovirus.

  • Infection: Add the pseudovirus-compound mixture to the seeded target cells.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Generation of this compound-Resistant Influenza Virus

This protocol describes the serial passage of influenza virus in the presence of increasing concentrations of this compound to select for resistant mutants.

Materials:

  • High-titer wild-type influenza virus stock.

  • Permissive cell line (e.g., MDCK cells).

  • Cell culture medium.

  • This compound stock solution.

  • T75 flasks or 6-well plates.

Procedure:

  • Initial Infection (Passage 1): Infect a confluent monolayer of cells with the wild-type influenza virus at a low multiplicity of infection (MOI) in the presence of a sub-inhibitory concentration of this compound (e.g., at or below the IC50).

  • Virus Harvest: After 48-72 hours, or when cytopathic effect (CPE) is evident, harvest the cell culture supernatant containing the progeny virus.

  • Subsequent Passages: Use the harvested virus from the previous passage to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of this compound.

  • Monitoring Resistance: Periodically, test the harvested virus for its susceptibility to this compound using a neutralization assay to monitor for a shift in the IC50 value.

  • Isolation and Characterization of Resistant Virus: Once a significant increase in the IC50 is observed, plaque-purify the resistant virus population. Sequence the HA gene to identify mutations responsible for the resistant phenotype.

Visualizations

Influenza_Entry_Pathway cluster_virus Influenza Virion cluster_cell Host Cell Virion Influenza Virus HA Hemagglutinin (HA) NA Neuraminidase (NA) Sialic_Acid Sialic Acid Receptors HA->Sialic_Acid 1. Attachment Cell_Surface Cell Surface Endosome Endosome Sialic_Acid->Endosome 2. Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Trafficking Fusion Membrane Fusion Acidification->Fusion 4. HA Conformational Change Release Viral RNP Release Fusion->Release 5. Genome Release This compound This compound This compound->Fusion Inhibits

Caption: Influenza virus entry pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Check_Protocol Review Assay Protocol and Reagents Start->Check_Protocol Sequence_HA Sequence Viral HA Gene Check_Protocol->Sequence_HA Protocol/Reagents OK Re_evaluate Re-evaluate Experimental Approach Check_Protocol->Re_evaluate Issues Found Mutations_Present Resistance Mutations Identified? Sequence_HA->Mutations_Present Confirm_Resistance Confirm Phenotypic Resistance (e.g., Neutralization Assay) Resistance_Confirmed Resistance Confirmed? Confirm_Resistance->Resistance_Confirmed Mutations_Present->Confirm_Resistance Yes Mutations_Present->Re_evaluate No Implement_Strategies Implement Strategies to Overcome Resistance (e.g., Combination Therapy) Resistance_Confirmed->Implement_Strategies Yes Resistance_Confirmed->Re_evaluate No

Caption: Troubleshooting workflow for decreased this compound efficacy.

References

Improving the selectivity index of CBS1117

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CBS1117, a potent inhibitor of Influenza A virus entry. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antiviral compound that functions as an entry inhibitor for Influenza A viruses.[1] It specifically targets the viral surface glycoprotein hemagglutinin (HA), a critical component for virus binding to host cells and subsequent membrane fusion. By binding to the stem region of HA, near the fusion peptide, this compound prevents the conformational changes in the HA protein that are necessary for the fusion of the viral and endosomal membranes. This action effectively blocks the virus from releasing its genetic material into the host cell, thus inhibiting infection. This compound has demonstrated greater potency against group 1 HA strains.

Q2: What is the Selectivity Index (SI) and why is it important for this compound?

A2: The Selectivity Index (SI) is a crucial parameter in drug development that measures the window of therapeutic efficacy for a compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory or effective concentration (IC50 or EC50).[2] A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations that are well below those that cause toxicity to host cells.[2][3] For this compound, a high SI signifies that it can effectively block influenza virus entry with minimal off-target effects and cellular damage.

Q3: How can the selectivity index of this compound be improved?

A3: Improving the selectivity index involves enhancing the compound's potency against the viral target (lowering the IC50/EC50) while minimizing its toxicity to host cells (increasing the CC50). Rational drug design principles can be applied to modify the structure of this compound.[4] Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound scaffold can identify changes that improve target binding affinity and reduce off-target interactions. For instance, research has suggested that the isopropyl group of this compound could be a prime location for chemical optimization.

  • Computational Modeling: Techniques like molecular docking and molecular dynamics can simulate the interaction of this compound derivatives with the HA protein. This allows for the in-silico prediction of modifications that could enhance binding specificity.

  • Exploiting Structural Differences: Targeting regions of the HA protein that are highly conserved among influenza strains but differ from host cell proteins can improve selectivity.

  • Optimizing Physicochemical Properties: Adjusting properties like solubility and cell permeability can lead to better bioavailability and target engagement, potentially lowering the effective concentration.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High variability in IC50/EC50 values for this compound between experiments. 1. Inconsistent cell seeding density. 2. Variation in virus titer. 3. Pipetting errors. 4. Compound precipitation.1. Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding. 2. Use a consistently tittered virus stock for all experiments. 3. Calibrate pipettes regularly and use a master mix for reagents where possible. 4. Visually inspect for compound precipitation in the media. Test the solubility of this compound in your specific assay buffer.
This compound shows potent activity in a pseudovirus entry assay but is less effective in a plaque assay with live virus. 1. Differences in the HA protein conformation or density on pseudoviruses versus live virions. 2. Instability of the compound over the longer incubation time of a plaque assay. 3. The specific cell line used in the plaque assay may be less sensitive.1. Confirm the expression and proper folding of HA on your pseudovirus particles via Western blot or ELISA. 2. Assess the stability of this compound in your cell culture media over the duration of the plaque assay. 3. Test the efficacy of this compound in different susceptible cell lines (e.g., MDCK, A549).
Observed cytotoxicity (low CC50) at concentrations close to the effective dose (low SI). 1. Off-target effects of this compound. 2. The compound solvent (e.g., DMSO) is at a toxic concentration. 3. The cell line is particularly sensitive to the compound.1. Consider performing a counterscreen against a panel of host cell targets to identify potential off-target interactions. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the known toxic threshold for your cells. 3. Determine the CC50 of this compound on multiple cell lines to assess cell-type-specific toxicity.
No inhibition of viral entry observed. 1. Incorrect virus subtype. 2. Inactive compound. 3. Issues with the assay setup.1. Verify that the influenza A strain used expresses a group 1 hemagglutinin, as this compound is more potent against this group. 2. Confirm the identity and purity of your this compound stock. Use a fresh, validated batch if necessary. 3. Include a positive control (another known influenza entry inhibitor) and a negative control (vehicle only) in your assay to validate the experimental setup.

Data Presentation

Table 1: In Vitro Activity of this compound

Influenza A Strain Cell Line IC50 / EC50 CC50 Selectivity Index (SI)
A/Puerto Rico/8/34 (H1N1)A54970 nM>100 µM~4000
Avian H5 HAA549 (Pseudovirus)~3 µM>100 µM>33
H3 HA (Group 2)A549 (Pseudovirus)>50 µM>100 µM<2

Note: Data is compiled from published studies and may vary based on experimental conditions.

Experimental Protocols

Determination of 50% Inhibitory Concentration (IC50) using a Pseudovirus Entry Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of influenza HA-pseudotyped virus entry into a host cell line.

Materials:

  • Influenza HA-pseudotyped lentiviral or retroviral particles (expressing a reporter like luciferase or GFP).

  • Target host cells (e.g., 293T or A549 cells).

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1 x 10^4 cells/well) and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations. Include a "virus only" (no compound) and "cells only" (no virus or compound) control.

  • Virus-Compound Incubation: In a separate plate, mix the diluted this compound with a predetermined amount of pseudovirus. Incubate this mixture at 37°C for 1 hour.

  • Infection: Remove the medium from the seeded cells and add the virus-compound mixture to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

  • Readout:

    • For luciferase reporter viruses, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • For GFP reporter viruses, measure the fluorescence intensity or count GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis:

    • Normalize the data by setting the "virus only" control as 100% infection and the "cells only" control as 0% infection.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Determination of 50% Cytotoxic Concentration (CC50)

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

  • Host cells (the same as used in the IC50 assay).

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well clear tissue culture plates.

  • Cell viability assay reagent (e.g., MTT, XTT, or a reagent based on ATP content like CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as for the IC50 assay and incubate overnight.

  • Compound Addition: Prepare a serial dilution of this compound in complete cell culture medium, identical to the concentrations used for the IC50 determination. Remove the old medium from the cells and add the medium containing the diluted compound. Include a "cells only" (no compound) control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Readout: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data by setting the "cells only" control as 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the CC50 value.

Visualizations

experimental_workflow_IC50 cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis seed_cells Seed Host Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound incubate_virus_compound Incubate Pseudovirus with this compound prepare_dilutions->incubate_virus_compound infect_cells Add Virus-Compound Mixture to Cells incubate_virus_compound->infect_cells incubate_plate Incubate for 48-72 hours infect_cells->incubate_plate readout Measure Reporter Signal (Luciferase/GFP) incubate_plate->readout calculate_ic50 Calculate IC50 readout->calculate_ic50

Caption: Workflow for IC50 determination of this compound.

selectivity_improvement_logic cluster_potency Enhancing Potency cluster_toxicity Reducing Toxicity goal Improve Selectivity Index (SI) of this compound si_formula SI = CC50 / IC50 goal->si_formula increase_cc50 Increase CC50 (Decrease Cytotoxicity) si_formula->increase_cc50 decrease_ic50 Decrease IC50 (Increase Potency) si_formula->decrease_ic50 off_target Identify & Mitigate Off-Target Binding increase_cc50->off_target adme Optimize ADME Properties increase_cc50->adme sar Structure-Activity Relationship (SAR) Studies decrease_ic50->sar comp_model Computational Modeling & Docking decrease_ic50->comp_model

Caption: Logic for improving the selectivity index.

influenza_entry_pathway virus Influenza Virus receptor Sialic Acid Receptor virus->receptor 1. Attachment endocytosis Endocytosis receptor->endocytosis 2. Entry endosome Endosome endocytosis->endosome ph_drop pH Drop endosome->ph_drop 3. Acidification fusion Membrane Fusion ph_drop->fusion 4. HA Conformational Change release Viral RNP Release fusion->release 5. Genome Release This compound This compound This compound->block block->fusion Inhibition

Caption: Influenza virus entry and this compound inhibition.

References

Technical Support Center: Addressing Cytotoxicity of CBS1117 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CBS1117. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential cytotoxicity issues that may be observed during in-vitro cell line experiments with the influenza A virus entry inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental small molecule that acts as an entry inhibitor for Influenza A viruses.[1] Its primary mechanism of action is to target the viral surface glycoprotein hemagglutinin (HA), a protein critical for the virus's entry into host cells through membrane fusion.[1][2][3] By binding near the HA fusion peptide, this compound prevents the conformational changes required for the fusion of the viral and endosomal membranes, thus inhibiting viral infection.[2]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Generally, this compound is reported to have low cytotoxicity at its effective antiviral concentrations. However, as with any experimental compound, cytotoxicity can be observed under certain conditions. Both on-target and off-target effects can contribute to cell death. Factors that might lead to unexpected cytotoxicity include:

  • High Concentrations: Exceeding the recommended working concentrations.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.

  • Compound Purity and Stability: Impurities in the compound batch or degradation of the compound can lead to toxic effects.

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).

  • Experimental Artifacts: Issues with the cytotoxicity assay itself can lead to misleading results.

Q3: What are the initial steps to take if I observe high cytotoxicity with this compound?

A3: If you observe higher-than-expected cytotoxicity, a systematic approach to troubleshooting is recommended. The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50) in your specific cell line. This provides a quantitative measure of the compound's cytotoxic potential. Concurrently, it is crucial to include proper controls in your experiment.

Troubleshooting Guide

If you are encountering unexpected cytotoxicity with this compound, this guide provides a systematic approach to identify and resolve the issue.

Problem 1: High Cytotoxicity Observed Across Multiple Cell Lines and Concentrations

This could indicate a general cytotoxic effect or an experimental artifact.

Possible Causes Solutions & Troubleshooting Steps
Compound Purity/Integrity Verify the purity of your this compound stock. If possible, obtain a new batch or have the purity analyzed. Ensure proper storage conditions to prevent degradation.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control at the highest concentration used for this compound.
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma), which can cause cell death and affect results. It is advisable to test a fresh batch of cells.
General Compound Instability Assess the stability of this compound in your culture medium over the time course of your experiment.
Problem 2: Cytotoxicity is Observed Only in a Specific Cell Line

This suggests cell-type-specific sensitivity.

Possible Causes Solutions & Troubleshooting Steps
On-Target Toxicity The sensitive cell line may have a high dependence on a pathway that is inadvertently affected by this compound.
Off-Target Effects This compound may be interacting with an unintended target present in the sensitive cell line. Consider performing off-target profiling assays if this is a persistent issue.
Metabolic Activation The sensitive cell line may metabolize this compound into a more toxic compound.
Problem 3: Inconsistent or Non-Reproducible Cytotoxicity Results

This often points to issues with the experimental setup or assay protocol.

Possible Causes Solutions & Troubleshooting Steps
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your cell seeding density.
Assay Interference This compound might interfere with the cytotoxicity assay itself (e.g., colorimetric or fluorometric readouts). Run a compound-only control (this compound in media without cells) to check for interference.
Incubation Time The duration of exposure to this compound can significantly impact cytotoxicity. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Pipetting Errors Inaccurate pipetting can lead to significant variability. Ensure proper mixing and accurate dispensing of cells, compound, and assay reagents.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations for this compound.

Compound Cell Line Assay Parameter Value Reference
This compoundA549 (human lung epithelial)Not specifiedCC50274.3 μM
This compoundA549Pseudotype virus assayCC50> 100 μM
  • CC50 (50% cytotoxic concentration): The concentration of a substance that causes the death of 50% of the cells.

  • Note: A higher CC50 value indicates lower cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol helps to determine if the observed cytotoxicity is due to apoptosis, a form of programmed cell death. Caspases, particularly caspase-3 and -7, are key executioner enzymes in the apoptotic pathway.

Materials:

  • Cells of interest

  • 96-well, opaque-walled plates

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol, using an opaque-walled plate suitable for luminescence measurements.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle-treated control.

Visualizations

G Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_controls Verify Controls (Vehicle, Untreated) start->check_controls dose_response Perform Dose-Response (Calculate CC50) check_controls->dose_response Controls OK general_issue Address General Issue: - New Compound Batch - Fresh Cells/Media check_controls->general_issue Controls Failed assay_interference Test for Assay Interference dose_response->assay_interference check_purity Check Compound Purity and Stability check_contamination Screen for Mycoplasma Contamination check_purity->check_contamination check_contamination->general_issue cell_specific Is Cytotoxicity Cell-Line Specific? cell_specific->check_purity No specific_investigation Investigate Cell-Specific Effects: - Off-target screening - Metabolic profiling cell_specific->specific_investigation Yes end Reliable Cytotoxicity Data general_issue->end specific_investigation->end assay_interference->cell_specific No Interference optimize_assay Optimize Assay Protocol: - Cell density - Incubation time assay_interference->optimize_assay Interference Found optimize_assay->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G Simplified Caspase-Dependent Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Pro-caspase-8 -> Caspase-8 death_receptor->caspase8 caspase37 Pro-caspase-3/7 -> Caspase-3/7 (Executioner Caspases) caspase8->caspase37 cell_stress Cellular Stress (e.g., Compound Treatment) mitochondria Mitochondria cell_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Pro-caspase-9 -> Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Potential cell death pathways induced by this compound.

G Experimental Workflow for Assessing Cytotoxicity cluster_assays Viability & Apoptosis Assays seed_cells 1. Seed Cells in 96-well plate treat_cells 2. Treat with this compound (Dose-response) seed_cells->treat_cells incubate 3. Incubate (e.g., 24-72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay caspase_assay Caspase-3/7 Assay incubate->caspase_assay read_plate 4. Add Reagents & Measure Signal mtt_assay->read_plate caspase_assay->read_plate analyze_data 5. Analyze Data (Calculate CC50) read_plate->analyze_data interpret 6. Interpret Results analyze_data->interpret

Caption: A general workflow for cytotoxicity and apoptosis assays.

References

Navigating In Vitro Studies with CBS1117: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for refining in vitro treatment protocols for CBS1117, a novel inhibitor of influenza A virus entry. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental methodologies, and quantitative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during in vitro experiments with this compound.

General

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is an entry inhibitor that specifically targets the hemagglutinin (HA) protein of group 1 influenza A viruses.[1][2][3] It binds to a site near the HA fusion peptide, a critical region for the conformational changes that lead to membrane fusion and viral entry into the host cell.[1][4] By binding to this site, this compound is thought to disrupt the HA-mediated fusion process.

  • Q2: In which cell lines has this compound been tested?

    • A2: this compound has been evaluated in human lung epithelial cells (A549) and Madin-Darby Canine Kidney (MDCK) cells.

Experimental Design & Optimization

  • Q3: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

    • A3: Several factors could contribute to a lack of efficacy. Consider the following:

      • Compound Integrity: Ensure the purity and integrity of your this compound stock through methods like HPLC or mass spectrometry. Improper storage may lead to degradation.

      • Solubility Issues: Visually inspect your stock solution and the final concentration in your cell culture media for any signs of precipitation. This compound is a small molecule and may have limited solubility in aqueous solutions. Consider using a low percentage of a solvent like DMSO, and always include a vehicle-only control in your experiments.

      • Viral Strain Specificity: this compound shows greater potency against group 1 HA strains (e.g., H1N1, H5N1) and is less effective against group 2 strains (e.g., H3N2). Confirm the HA subtype of your influenza virus.

      • Assay Sensitivity: The sensitivity of your assay may not be sufficient to detect the inhibitory effect. Optimize your assay conditions, including cell density, virus concentration (MOI), and incubation times.

  • Q4: I am observing significant cytotoxicity in my cell cultures. How can I troubleshoot this?

    • A4: While this compound has shown low toxicity in some studies, cytotoxicity can be concentration-dependent and cell line-specific.

      • Determine the CC50: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This will help you establish a therapeutic window.

      • Vehicle Control: High concentrations of solvents like DMSO can be toxic to cells. Run a dose-response curve for your vehicle alone to rule out solvent-induced toxicity.

      • Lower the Concentration: Use the lowest concentration of this compound that still provides on-target inhibition to minimize off-target effects that could lead to toxicity.

  • Q5: How can I investigate potential off-target effects of this compound?

    • A5: Investigating off-target effects is crucial for validating your findings.

      • Use a Secondary Inhibitor: If possible, use a structurally different inhibitor that targets the same protein (HA) to see if it produces a similar phenotype.

      • Rescue Experiments: Attempt to reverse the observed phenotype by overexpressing the target protein (HA).

      • Test in Target-Negative Cells: If available, use a cell line that does not express the intended target to see if the effect persists.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Parameter Value Virus Strain Cell Line Reference
EC50 ~3 µMH5N1 (pseudotype)A549
IC50 70 nM (0.07 µM)A/Puerto Rico/8/34 (H1N1)A549
IC50 0.1 µMA/PR8/34(H1N1)A549
CC50 > 100 µM-A549
CC50 274.3 µM-A549
Selectivity Index ~4000A/Puerto Rico/8/34 (H1N1)A549

Key Experimental Protocols

Below are detailed methodologies for key in vitro assays used to evaluate this compound.

Pseudovirus Entry Assay

This assay is used to measure the ability of this compound to inhibit influenza HA-mediated viral entry in a safe and controlled manner.

Methodology:

  • Cell Seeding: Plate A549 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your desired media. Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and an untreated control.

  • Pseudovirus Infection: Add pseudotyped viruses expressing the influenza HA and NA of interest and carrying a reporter gene (e.g., luciferase) to the treated cells.

  • Incubation: Incubate the plates for a duration appropriate for reporter gene expression (e.g., 48-72 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percent inhibition as a function of the log of the this compound concentration to determine the EC50.

Plaque Assay

This assay is used to determine the effect of this compound on the production of infectious virus particles.

Methodology:

  • Cell Seeding: Plate MDCK cells in 6-well plates and grow to confluency.

  • Virus Adsorption: Infect the cells with influenza virus at a low multiplicity of infection (MOI) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with an agarose-containing medium with or without different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each concentration and calculate the percent inhibition relative to the vehicle control to determine the IC50.

Cytotoxicity Assay (MTT)

This assay is used to measure the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate A549 or MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a period that matches your planned efficacy assays (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

CBS1117_Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus HostCell Host Cell Virus->HostCell 1. Attachment HA Hemagglutinin (HA) Endosome Endosome HA->Endosome 3. Fusion (Inhibited) HostCell->Endosome 2. Endocytosis This compound This compound This compound->HA Binds to HA

Caption: Mechanism of action of this compound as an influenza virus entry inhibitor.

Experimental_Workflow Start Start PrepareCells Prepare Cell Culture (e.g., A549, MDCK) Start->PrepareCells PrepareCompound Prepare this compound Stock and Dilutions Start->PrepareCompound DoseResponse Perform Dose-Response (Efficacy & Cytotoxicity) PrepareCells->DoseResponse PrepareCompound->DoseResponse DetermineEC50 Determine EC50/IC50 & CC50 DoseResponse->DetermineEC50 MechanismStudies Mechanism of Action Studies (e.g., Time-of-Addition) DetermineEC50->MechanismStudies ResistanceStudies Resistance Mutation Studies DetermineEC50->ResistanceStudies DataAnalysis Data Analysis and Interpretation MechanismStudies->DataAnalysis ResistanceStudies->DataAnalysis End End DataAnalysis->End

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Troubleshooting_Logic Problem Unexpected Results NoEffect No Inhibitory Effect Problem->NoEffect HighToxicity High Cytotoxicity Problem->HighToxicity CheckCompound Verify Compound Integrity & Solubility NoEffect->CheckCompound Possible Cause CheckVirus Confirm Virus Strain (Group 1 HA) NoEffect->CheckVirus Possible Cause CheckAssay Optimize Assay Conditions NoEffect->CheckAssay Possible Cause DetermineCC50 Determine CC50 HighToxicity->DetermineCC50 Action CheckVehicle Test Vehicle Control Toxicity HighToxicity->CheckVehicle Action LowerConcentration Use Lower Compound Concentration HighToxicity->LowerConcentration Action

Caption: A logical troubleshooting guide for common issues with this compound.

References

Technical Support Center: Mutagenesis Strategies to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mutagenesis studies to overcome drug resistance, using CBS1117 as a representative case.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using mutagenesis to overcome drug resistance?

A1: The primary goal is to identify specific amino acid changes in a target protein that are responsible for resistance to a drug (e.g., this compound). By introducing mutations into the gene encoding the target protein, researchers can create a library of protein variants. This library can then be screened to identify mutants that no longer bind the drug or are no longer inhibited by it, thus conferring resistance. Understanding these resistance mutations can inform the development of new drugs that can overcome this resistance.

Q2: What are the common methods for introducing mutations into a target gene?

A2: The most common method is site-directed mutagenesis , which allows for specific, targeted changes to be made to a DNA sequence.[1] This is often performed using PCR-based techniques.[2] For creating a broader range of mutations, random mutagenesis techniques like error-prone PCR can be employed to introduce mutations randomly across a gene.[3]

Q3: How can I identify which mutations confer resistance?

A3: After generating a library of mutants, you need to screen them for resistance. A common method is to culture the host cells or virus in the presence of the drug at concentrations that would normally be inhibitory.[4] Clones that survive and replicate carry resistance mutations. These can then be sequenced to identify the specific genetic changes.

Q4: What is the significance of determining the EC50 or IC50 values?

A4: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a measure of a drug's potency.[5] By comparing the EC50/IC50 of a drug against the wild-type target versus a mutant, you can quantify the degree of resistance. A significant increase in the EC50/IC50 for a mutant indicates that a higher concentration of the drug is needed to achieve the same level of inhibition, signifying resistance.

Troubleshooting Guide: Site-Directed Mutagenesis

This guide addresses common issues encountered during PCR-based site-directed mutagenesis experiments.

Problem 1: No or very few colonies after transformation.

Possible Cause Suggested Solution
Inefficient PCR amplification - Verify PCR product on an agarose gel. A faint or absent band indicates poor amplification. - Optimize annealing temperature; a temperature gradient PCR can be helpful. - Increase the number of PCR cycles (up to 30). - Ensure high-quality template DNA. Use freshly prepared plasmid.
Ineffective DpnI digestion - Ensure your plasmid was isolated from a dam+ E. coli strain, as DpnI only digests methylated DNA. - Increase DpnI digestion time (e.g., 2 hours) or use more enzyme.
Low transformation efficiency - Use highly competent cells (efficiency > 10^7 cfu/µg). - Ensure the volume of the PCR/ligation reaction added to the competent cells does not exceed 10% of the cell volume. - Perform a positive control transformation with a known plasmid to check the viability of the competent cells.
Incorrect antibiotic selection - Double-check that the antibiotic used in your agar plates matches the resistance marker on your plasmid.

Problem 2: Colonies contain only the wild-type plasmid.

Possible Cause Suggested Solution
Incomplete DpnI digestion of template DNA - This is a common cause. Wild-type colonies arise from the original template plasmid that was not fully digested. - Increase the DpnI digestion time or the amount of enzyme. - Reduce the amount of template DNA used in the initial PCR reaction (≤ 10 ng is recommended).
Inefficient PCR amplification - If the PCR reaction is inefficient, the majority of the transformable DNA will be the original template. Optimize PCR conditions as described in Problem 1.
Primer design issues - Ensure primers are correctly designed with the mutation in the center and sufficient flanking regions for proper annealing.

Problem 3: Unexpected mutations in the sequence.

Possible Cause Suggested Solution
Low-fidelity DNA polymerase - Use a high-fidelity DNA polymerase with proofreading activity to minimize the introduction of random errors during PCR.
Too many PCR cycles - Limit the number of PCR cycles to the minimum required for sufficient product amplification (typically 18-30 cycles).
Poor quality template DNA - Use high-purity, freshly isolated plasmid DNA as your template.

Data Presentation: this compound Resistance in H5 HA Mutants

The following table summarizes the effect of specific mutations in the hemagglutinin (HA) protein of influenza H5 on the inhibitory activity of this compound. The data is presented as the relative viral entry of pseudovirus into A549 lung cells in the presence of 0.2 µM this compound. Higher relative entry levels indicate greater resistance to the inhibitor.

MutantRelative Viral Entry (%) in presence of this compoundResistance Level
Wild-Type H5 HA < 50%Sensitive
Mutant A > 60%Resistant
Mutant B > 60%Resistant
Mutant C < 50%Sensitive
Mutant D < 50%Sensitive

Note: The specific amino acid changes for Mutants A, B, C, and D are proprietary to the original research and are presented here as illustrative examples of how to tabulate such data.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis via PCR

This protocol outlines a general procedure for introducing a point mutation into a target gene within a plasmid.

Materials:

  • High-fidelity DNA polymerase

  • dNTP mix

  • Mutagenic forward and reverse primers

  • Plasmid DNA template containing the target gene

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (~30 bp in length) that are complementary to each other and contain the desired mutation in the center.

  • PCR Amplification:

    • Set up the PCR reaction with 10-50 ng of template plasmid, primers, dNTPs, and high-fidelity DNA polymerase.

    • Use the following cycling conditions as a starting point, optimizing as needed:

      • Initial denaturation: 95°C for 2 minutes

      • 18-30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA.

  • Transformation: Transform competent E. coli cells with 1-5 µL of the DpnI-treated PCR product.

  • Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Sequencing:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Send the purified plasmid for sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

Protocol 2: Generation of Resistant Mutants by Serial Passage

This protocol is used to select for drug-resistant viral mutants by culturing the virus in the presence of increasing concentrations of an inhibitor.

Materials:

  • Host cell line permissive to the virus (e.g., A549 cells)

  • Wild-type virus stock

  • Inhibitor (e.g., this compound)

  • Cell culture medium and supplements

Procedure:

  • Initial Infection: Infect a monolayer of host cells with the wild-type virus at a low multiplicity of infection (MOI) in the presence of the inhibitor at its EC50 concentration.

  • Incubation and Harvest: Incubate the infected cells until cytopathic effect (CPE) is observed. Harvest the virus-containing supernatant.

  • Subsequent Passages:

    • Use the harvested virus to infect a fresh monolayer of host cells.

    • Gradually increase the concentration of the inhibitor with each passage (e.g., 2-fold to 5-fold increase).

    • Continue this process for several passages.

  • Isolation of Resistant Clones: After several passages, the viral population should be enriched for resistant mutants. Isolate individual viral clones by plaque purification.

  • Characterization of Resistant Mutants:

    • Determine the EC50 of the inhibitor for each isolated clone to quantify the level of resistance.

    • Sequence the target gene (e.g., hemagglutinin for influenza) to identify the mutations responsible for resistance.

Protocol 3: Luciferase-Based Viral Entry Assay for Resistance Screening

This assay is used to quantify the extent of viral entry into host cells and is a high-throughput method for screening mutant libraries for drug resistance.

Materials:

  • Host cell line (e.g., A549 cells)

  • Pseudotyped virus particles carrying a luciferase reporter gene and expressing the target protein (wild-type or mutant)

  • Inhibitor (e.g., this compound)

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the inhibitor for a specified period.

  • Infection: Infect the cells with the luciferase-expressing pseudovirus.

  • Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry and expression of the luciferase reporter.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral entry relative to an untreated control.

    • Plot the percentage of entry against the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_screening Resistance Screening start Plasmid with Target Gene pcr PCR with Mutagenic Primers start->pcr digest DpnI Digestion of Parental DNA pcr->digest transform Transformation into E. coli digest->transform screen Screening & Sequencing transform->screen mutant_plasmid Verified Mutant Plasmid screen->mutant_plasmid transfect Transfect Cells with Mutant Plasmids mutant_plasmid->transfect culture Culture Cells with Inhibitor (this compound) transfect->culture assay Assess Cell Viability / Viral Entry culture->assay identify Identify Resistant Mutants assay->identify resistant_clone Resistant Clone Identified identify->resistant_clone

Caption: Workflow for generating and screening resistant mutants.

troubleshooting_logic start Mutagenesis Experiment Outcome no_colonies No / Few Colonies start->no_colonies wild_type Wild-Type Colonies Only start->wild_type success Mutant Colonies Obtained start->success pcr_check Check PCR Product on Gel no_colonies->pcr_check Is PCR product visible? (No) dpni_check Verify DpnI Digestion no_colonies->dpni_check Is PCR product visible? (Yes) dpni_reoptimize Optimize DpnI Digestion wild_type->dpni_reoptimize Was template amount high? (Yes) pcr_reoptimize Re-optimize PCR wild_type->pcr_reoptimize Was PCR efficient? (No) transform_check Check Transformation Efficiency dpni_check->transform_check Is DpnI digestion complete? (Yes) template_reduce Reduce Template DNA dpni_reoptimize->template_reduce

References

Avoiding common pitfalls in CBS1117 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CBS1117, a novel inhibitor of influenza A virus entry. The information is tailored for scientists and professionals in drug development engaged in in vitro and biophysical experiments involving this compound.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

General Handling and Storage

  • Question: How should I properly store and handle this compound?

    • Answer: this compound is a small molecule inhibitor. For long-term storage, it is advisable to store the compound as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.

  • Question: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I resolve it?

    • Answer: Precipitation in aqueous media can be due to the final concentration of the solvent (e.g., DMSO) being too low to maintain solubility, or the concentration of this compound exceeding its aqueous solubility limit. To troubleshoot this, ensure the final DMSO concentration in your assay is consistent and generally kept below 0.5%. You can also try preparing intermediate dilutions in a serum-containing medium before adding to the final assay plate, as serum proteins can sometimes help to stabilize small molecules. If precipitation persists, consider reducing the final concentration of this compound.

Pseudovirus Entry Assays

  • Question: My pseudovirus assay results with this compound are showing high variability. What are the potential sources of this variability?

    • Answer: High variability in pseudovirus assays can stem from several factors. Inconsistent pseudovirus production can lead to varying titers between batches. Ensure your transfection protocol for pseudovirus production is optimized and consistent. Another source of variability can be the age and confluency of the target cells. Use cells at a consistent passage number and seed them to reach a specific confluency at the time of infection. Pipetting errors, especially with small volumes of the inhibitor, can also contribute to variability. Use calibrated pipettes and consider preparing serial dilutions of this compound to minimize errors.

  • Question: I am not observing the expected inhibitory effect of this compound in my pseudovirus assay. What should I check?

    • Answer: If this compound is not showing inhibitory activity, first verify the integrity of the compound and the accuracy of its concentration. Ensure that the hemagglutinin (HA) used to produce your pseudovirus is from a group 1 influenza A virus (e.g., H1N1, H5N1), as this compound is known to be specific for this group and has significantly reduced potency against group 2 HAs (e.g., H3N2, H7N9).[1] Also, confirm that the incubation time of the inhibitor with the pseudovirus and/or cells is appropriate. Pre-incubating the virus with this compound before adding to the cells may enhance its inhibitory effect.

NMR Binding Assays

  • Question: In my NMR binding experiment, I am seeing significant line broadening of the protein signals upon addition of this compound, making the data difficult to interpret. What can I do?

    • Answer: Severe line broadening in NMR spectra upon ligand binding is often indicative of intermediate exchange on the NMR timescale. This can be addressed by altering the experimental conditions to shift the exchange regime. You can try acquiring the spectra at a different temperature or by using a higher excess of the ligand to push the equilibrium towards the bound state. Utilizing transverse relaxation-optimized spectroscopy (TROSY)-based experiments can also help to reduce line broadening for larger proteins.

  • Question: I am having difficulty detecting a clear binding interaction between this compound and my HA protein using NMR. What are some troubleshooting steps?

    • Answer: If a binding interaction is not readily detectable, first ensure that both the protein and this compound are at appropriate concentrations and that the buffer conditions are suitable for the interaction. The protein should be monomeric and properly folded. You can confirm this using techniques like dynamic light scattering (DLS) or circular dichroism (CD). For detecting weak interactions, ligand-observed NMR experiments such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) can be more sensitive than protein-observed experiments.[2]

Data Presentation

The following tables summarize the quantitative data for this compound and its derivatives.

Table 1: Antiviral Activity of this compound Against Different Influenza A Strains

Virus StrainAssay TypeCell LinePotency (EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI)Reference
H5N1Pseudotype Virus AssayA549~3.0 µM (EC50)>100 µM>33[3]
A/Puerto Rico/8/34 (H1N1)Plaque Reduction AssayA54970 nM (IC50)274.3 µM~3918[4]

Table 2: Structure-Activity Relationship of this compound Derivatives

CompoundModification from this compoundPotency against H5 HA (Pseudovirus Entry Assay)Rationale for Potency ChangeReference
Compound 16 Addition of a trifluoromethyl group~10x more potentPotential for new hydrophobic interaction with HA2-V52.
Compound 26 Alteration of the aromatic ring substituent>10x less potentLoss of hydrophobic interactions with HA2-W21 and HA2-I45.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Pseudovirus Entry Inhibition Assay using Luciferase Reporter

This protocol describes a method to assess the inhibitory activity of this compound on the entry of influenza HA-pseudotyped lentiviral particles into target cells.

  • Materials:

    • HEK293T cells for pseudovirus production

    • A549 cells (or other susceptible target cells)

    • Plasmids: lentiviral backbone with luciferase reporter (e.g., pNL4-3.Luc.R-E-), plasmid encoding the desired influenza HA, and a plasmid for the viral neuraminidase (NA)

    • Transfection reagent

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Luciferase assay reagent

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

  • Procedure:

    • Pseudovirus Production:

      • Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

      • Co-transfect the cells with the lentiviral backbone, HA, and NA plasmids using a suitable transfection reagent according to the manufacturer's instructions.

      • 48-72 hours post-transfection, harvest the supernatant containing the pseudovirus.

      • Clarify the supernatant by centrifugation at low speed to remove cell debris and filter through a 0.45 µm filter.

      • The pseudovirus can be used immediately or aliquoted and stored at -80°C.

    • Inhibition Assay:

      • Seed A549 cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of infection.

      • On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

      • Remove the growth medium from the A549 cells.

      • Add the diluted this compound to the wells.

      • Add a pre-determined amount of pseudovirus to each well. Include wells with virus only (no inhibitor) as a positive control and cells only (no virus) as a negative control.

      • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Luciferase Measurement:

      • Remove the medium from the wells.

      • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol with a luminometer.

    • Data Analysis:

      • Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

      • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

2. NMR-Based Ligand Binding Assay (Saturation Transfer Difference - STD)

This protocol outlines a general procedure for assessing the binding of this compound to purified influenza HA protein using STD NMR.

  • Materials:

    • Purified, soluble influenza HA protein

    • This compound

    • Deuterated buffer (e.g., 20 mM NaPO4, 150 mM NaCl in 99.9% D2O, pH 7.4)

    • NMR spectrometer equipped with a cryoprobe

    • NMR tubes

  • Procedure:

    • Sample Preparation:

      • Dissolve the HA protein in the deuterated buffer to a final concentration of 5-10 µM.

      • Prepare a stock solution of this compound in the same deuterated buffer.

      • Prepare two NMR samples: one with this compound only (as a reference) and one with the HA protein and this compound. A typical final concentration for this compound is 100 µM.

    • NMR Data Acquisition:

      • Acquire a 1D proton NMR spectrum of the this compound-only sample to serve as a reference.

      • For the sample containing both HA and this compound, acquire an STD NMR spectrum. This involves a series of on-resonance and off-resonance saturation pulses. The on-resonance frequency is set to saturate protein resonances (e.g., -1 ppm), while the off-resonance frequency is set to a region where no protein or ligand signals are present (e.g., 56 ppm).

    • Data Processing and Analysis:

      • Process the on-resonance and off-resonance spectra separately.

      • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

      • In the STD difference spectrum, only the signals of the ligand that are in close contact with the protein will be visible. The intensity of these signals is proportional to the strength of the interaction.

      • By comparing the relative intensities of the different proton signals of this compound in the STD spectrum, you can map the binding epitope of the ligand.

Mandatory Visualizations

Diagram 1: Mechanism of Action of this compound

CBS1117_Mechanism cluster_virus Influenza Virus cluster_host Host Cell cluster_inhibition Inhibition by this compound Virus Influenza A (Group 1) HA_pre HA (pre-fusion conformation) Virus->HA_pre expresses Receptor Sialic Acid Receptor HA_pre->Receptor binds to HA_bound HA-CBS1117 Complex (stabilized pre-fusion state) HostCell Host Cell HostCell->Receptor presents Endosome Endosome (acidification) Receptor->Endosome triggers endocytosis This compound This compound This compound->HA_bound binds to HA NoFusion Viral Entry Blocked HA_bound->NoFusion HA_fusion HA (fusion conformation) Endosome->HA_fusion induces conformational change to fusion state Fusion Viral RNA release into cytoplasm HA_fusion->Fusion mediates membrane fusion Pseudovirus_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout ProducePV 1. Produce HA/NA Pseudotyped Virus SeedCells 2. Seed Target Cells (e.g., A549) PrepareDrug 3. Prepare Serial Dilutions of this compound AddDrug 4. Add this compound to Cells PrepareDrug->AddDrug Infect 5. Infect Cells with Pseudovirus AddDrug->Infect Incubate 6. Incubate for 48-72 hours Infect->Incubate Lyse 7. Lyse Cells Incubate->Lyse AddSubstrate 8. Add Luciferase Substrate Lyse->AddSubstrate Measure 9. Measure Luminescence AddSubstrate->Measure Analyze Data Analysis (EC50 determination) Measure->Analyze calculate % inhibition Influenza_Signaling cluster_downstream Downstream Signaling Events (Post-Entry) Virus Influenza Virus HostCell Host Cell Virus->HostCell Binds to Receptor This compound This compound This compound->Virus Blocks Binding/Fusion vRNP Viral Ribonucleoprotein (vRNP) Release HostCell->vRNP Viral Entry & Uncoating PI3K_Akt PI3K/Akt Pathway vRNP->PI3K_Akt MAPK MAPK Pathway (e.g., Raf/MEK/ERK) vRNP->MAPK NFkB NF-κB Pathway vRNP->NFkB ProViral Pro-Viral Effects (e.g., enhanced replication, suppressed apoptosis) PI3K_Akt->ProViral MAPK->ProViral Inflammatory Pro-Inflammatory Cytokine Production NFkB->Inflammatory

References

Validation & Comparative

A Comparative Analysis of CBS1117 and Other Influenza A Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel influenza A virus (IAV) entry inhibitor, CBS1117, against established antiviral agents, oseltamivir and baloxavir marboxil. The information is compiled from published experimental data to assist researchers in evaluating the potential of this compound in the landscape of IAV therapeutics.

Executive Summary

This compound is a novel small molecule inhibitor that targets the hemagglutinin (HA) protein of Influenza A viruses, preventing viral entry into host cells.[1] It has demonstrated potent in vitro efficacy against Group 1 IAVs. Oseltamivir, a neuraminidase inhibitor, and baloxavir marboxil, a cap-dependent endonuclease inhibitor, are approved antiviral drugs that act on later stages of the viral life cycle. While direct head-to-head comparative studies are not yet available, this guide synthesizes existing data to provide a preliminary assessment of their relative strengths and mechanisms of action.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the available quantitative data for this compound, oseltamivir, and baloxavir. It is crucial to note that the data for this compound was not generated in direct comparative experiments with oseltamivir and baloxavir, and thus, these values should be interpreted with caution.

InhibitorTargetVirus StrainAssay TypeIC50 / EC50CC50Selectivity Index (SI)Reference
This compound Hemagglutinin (HA)A/Puerto Rico/8/34 (H1N1)Virus Infection AssayIC50: 70 nM> 274.3 µM~4000[1]
This compound Hemagglutinin (HA)H5N1 pseudovirusPseudovirus Entry AssayEC50: ~3 µM> 100 µM>33[2]
Oseltamivir Carboxylate *Neuraminidase (NA)A(H1N1)pdm09Neuraminidase Inhibition AssayIC50: Geometric Mean comparable to previous seasonsNot Reported in this studyNot Applicable[3]
Baloxavir Acid Cap-dependent EndonucleaseA(H1N1)pdm09Cell Viability AssayEC50: Synergistic with NAIsNot Reported in this studyNot Applicable[4]

*Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate.

Mechanism of Action

The three inhibitors target distinct stages of the influenza virus life cycle, offering different strategies for antiviral intervention.

  • This compound: An entry inhibitor that binds to a conserved pocket in the stem region of the HA protein. This binding event is thought to stabilize the pre-fusion conformation of HA, preventing the conformational changes required for the fusion of the viral and endosomal membranes. This effectively blocks the virus from releasing its genetic material into the host cell.

  • Oseltamivir: A neuraminidase inhibitor that mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles. This inhibition of viral release prevents the spread of the virus to other cells.

  • Baloxavir Marboxil: A cap-dependent endonuclease inhibitor. It targets the polymerase acidic (PA) protein, a component of the viral RNA polymerase complex. By inhibiting the "cap-snatching" activity of the endonuclease, it prevents the virus from stealing the 5' caps of host cell pre-mRNAs, a process essential for the transcription of its own genetic material.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in DOT language.

cluster_virus_entry Influenza Virus Entry & Uncoating cluster_replication Viral Replication & Release cluster_inhibitors Inhibitor Targets Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA) Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. Acidification (M2) & HA Conformational Change Uncoating Viral RNP Release Fusion->Uncoating 4. Fusion & Uncoating vRNA_Transcription vRNA Transcription (RNA Polymerase) Uncoating->vRNA_Transcription Protein_Synthesis Protein Synthesis vRNA_Transcription->Protein_Synthesis Assembly Virion Assembly vRNA_Transcription->Assembly Protein_Synthesis->Assembly Budding Budding & Release (Neuraminidase) Assembly->Budding This compound This compound This compound->Fusion Inhibits HA-mediated fusion Oseltamivir Oseltamivir Oseltamivir->Budding Inhibits neuraminidase Baloxavir Baloxavir Baloxavir->vRNA_Transcription Inhibits cap-dependent endonuclease cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_moa Mechanism of Action Studies Compound_Library Compound Library Pseudovirus_Assay Pseudovirus Entry Assay Compound_Library->Pseudovirus_Assay Hit_Identification Hit Identification Pseudovirus_Assay->Hit_Identification Dose_Response Dose-Response Curve (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity Selectivity_Index Selectivity Index (SI) Calculation Dose_Response->Selectivity_Index Cytotoxicity->Selectivity_Index Hemolysis_Inhibition HA-mediated Hemolysis Inhibition Assay Selectivity_Index->Hemolysis_Inhibition Mutagenesis Escape Mutant Generation & Site-directed Mutagenesis Selectivity_Index->Mutagenesis Structural_Studies X-ray Crystallography / Cryo-EM Mutagenesis->Structural_Studies

References

Comparative Analysis of Influenza A Fusion Inhibitors: CBS1117 vs. JNJ4796

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two small molecule inhibitors of influenza A virus, CBS1117 and JNJ4796. Both compounds target the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells, but exhibit distinct structural and activity profiles. This document outlines their mechanisms of action, presents comparative experimental data, details key experimental protocols, and visualizes their functional pathways.

Mechanism of Action

Both this compound and JNJ4796 are entry inhibitors that specifically target the HA protein of group 1 influenza A viruses. Their primary mechanism involves inhibiting the pH-induced conformational change of HA that is essential for the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the host cell cytoplasm.[1][2]

JNJ4796 functions by binding to a highly conserved hydrophobic groove in the stem region of the HA trimer, at the interface of the HA1 and HA2 subunits.[1] This binding stabilizes the pre-fusion conformation of HA, preventing the structural rearrangements that lead to the post-fusion state.[1] The binding site of JNJ4796 mimics the interaction of broadly neutralizing antibodies (bnAbs) like CR6261.[1]

This compound also binds to the stem region of HA, in proximity to the fusion peptide. Its binding site significantly overlaps with that of JNJ4796. By occupying this pocket, this compound prevents the release of the fusion peptide and stabilizes the pre-fusion state of HA, thereby blocking membrane fusion.

The specificity of both inhibitors for group 1 HAs (like H1 and H5) is attributed to key amino acid differences in the binding pocket compared to group 2 HAs (like H3). For instance, a glycosylation site at Asn38 in group 2 HAs can cause steric hindrance, preventing the binding of these small molecules.

Comparative Quantitative Data

The following tables summarize the reported in vitro efficacy and pharmacokinetic properties of this compound and JNJ4796.

Table 1: In Vitro Antiviral Activity

CompoundVirus StrainAssayEC50 / IC50CC50Selectivity Index (SI)Reference
This compound A/Puerto Rico/8/34 (H1N1)Plaque Reduction70 nM (IC50)274.3 µM~4000
H5N1 (pseudovirus)Luciferase Assay~3 µM (EC50)> 100 µM>33
JNJ4796 H1N1 A/Brisbane/59/2007Microneutralization12 nM (EC50)>100 µM>8333
H1N1 A/California/07/2009Microneutralization66 nM (EC50)>100 µM>1515
H1N1 A/New Caledonia/20/1999Microneutralization38 nM (EC50)>100 µM>2631
H1N1 A/Puerto Rico/8/1934Microneutralization22 nM (EC50)>100 µM>4545
H5N1 A/Hong Kong/156/1997Microneutralization449 nM (EC50)>100 µM>222
H5N1 A/Vietnam/1194/2004Microneutralization3.24 µM (EC50)>100 µM>31

Table 2: In Vivo Efficacy and Pharmacokinetics of JNJ4796

ParameterValueConditionReference
Survival 100%10 or 50 mg/kg twice daily, 7 days, H1N1 lethal challenge in mice
Oral Bioavailability Data available, orally activeMouse model
Half-life (t1/2) Not explicitly statedMouse model
Max Concentration (Cmax) Not explicitly statedMouse model

No in vivo data for this compound was available in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments are described below.

Hemagglutinin-Mediated Viral Entry Inhibition Assay (Pseudovirus Luciferase Assay)

This assay is used to determine the concentration at which a compound inhibits viral entry mediated by a specific HA subtype.

Protocol:

  • Cell Seeding: Plate A549 human lung epithelial cells in 96-well plates and grow to confluence.

  • Pseudovirus Production: Co-transfect 293T cells with plasmids encoding the specific influenza HA (e.g., H5), influenza neuraminidase (NA), and a retroviral core plasmid carrying a luciferase reporter gene. Harvest the pseudotyped viral particles from the supernatant after 48-72 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Infection: Pre-incubate the pseudovirus with the diluted compound for a set period (e.g., 1 hour).

  • Transduction: Remove the growth medium from the A549 cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the relative entry percentage by normalizing the luciferase signal from compound-treated wells to that of DMSO-treated control wells. The EC50 value is determined by fitting the dose-response curve.

X-ray Crystallography for HA-Inhibitor Complex

This method is used to determine the three-dimensional structure of the inhibitor bound to the HA protein, revealing the precise binding site and interactions.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant HA trimers (e.g., H5 HA) using an appropriate expression system (e.g., baculovirus-infected insect cells).

  • Complex Formation: Incubate the purified HA protein with an excess of the inhibitor (e.g., this compound or JNJ4796) to ensure saturation of the binding sites.

  • Crystallization: Screen for crystallization conditions using various precipitants, buffers, and temperatures. Grow single crystals of the HA-inhibitor complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known HA structure as a search model. Refine the atomic coordinates of the protein and the bound inhibitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR techniques like WaterLOGSY and Saturation Transfer Difference (STD) are used to confirm the binding of the compound to the HA protein in solution.

Protocol:

  • Sample Preparation: Prepare a solution containing the test compound (e.g., 100 µM this compound) and a smaller concentration of the target protein (e.g., 5-10 µM H5 HA) in an appropriate buffer (e.g., 20 mM NaPO4, 150 mM NaCl, pH 7.4) with a percentage of D2O.

  • WaterLOGSY Experiment: Acquire WaterLOGSY spectra to observe the transfer of magnetization from bulk water to the protein and then to the bound ligand. A change in the sign of the ligand's NMR signals upon addition of the protein indicates binding.

  • STD NMR Experiment: Irradiate the protein with a selective radiofrequency pulse. In the case of binding, this saturation will be transferred to the compound. The difference spectrum (on-resonance minus off-resonance) will show signals only for the protons of the compound that are in close contact with the protein, thus identifying the binding epitope.

  • Data Processing: Process and analyze the NMR data using specialized software to identify the signals and determine the relative intensities, which correlate with the proximity of the ligand's protons to the protein surface.

Visualizations

The following diagrams illustrate the mechanism of action and the overlapping binding sites of this compound and JNJ4796.

G cluster_virus_entry Influenza Virus Entry & Fusion cluster_inhibition Inhibitor Mechanism of Action Virus Influenza Virus (with HA protein) Endosome Host Cell Endosome Virus->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Endosome Acidification (Low pH) Release Viral Genome Release Fusion->Release Block Block HA Conformational Change Inhibitor This compound or JNJ4796 HA_Stem HA Stem Groove Inhibitor->HA_Stem Binds to Stabilize Stabilization of Pre-fusion HA HA_Stem->Stabilize Stabilize->Block Block->Fusion Inhibits

Caption: Mechanism of influenza virus entry and inhibition by HA stem binders.

G Binding Site Comparison on HA Trimer cluster_inhibitors Inhibitors HA_Trimer HA1 Subunit HA2 Subunit Hydrophobic Stem Groove JNJ4796 JNJ4796 JNJ4796->HA_Trimer:f2 Binds to overlapping site This compound This compound This compound->HA_Trimer:f2 Binds to overlapping site

Caption: Overlapping binding region of this compound and JNJ4796 in the HA stem groove.

References

In Vivo Validation of CBS1117's Antiviral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo antiviral effects of CBS1117, a novel influenza A virus entry inhibitor. While direct in vivo validation data for this compound is not yet publicly available, this document summarizes its known in vitro activity and presents a framework for its potential in vivo evaluation. This is achieved by comparing its preclinical profile with established antiviral agents and outlining standard experimental protocols used to validate such compounds.

Comparative Efficacy of Influenza Antiviral Agents

This compound has demonstrated promising activity in laboratory settings as an entry inhibitor targeting the hemagglutinin (HA) protein of group 1 influenza A viruses.[1] It has a 50% inhibitory concentration (IC50) of 70 nM and a selectivity index of approximately 4000 against the H1N1 strain A/Puerto Rico/8/34 in human lung epithelial cells (A549).[1] The compound exhibits low toxicity with a 50% cytotoxic concentration (CC50) of 274.3 μM.[1]

To contextualize the potential of this compound, the following table compares its in vitro data with the available in vivo efficacy data of other influenza antiviral drugs that target viral entry or release. It is important to note that direct comparative in vivo studies involving this compound have not been published.

DrugTargetMechanism of ActionIn Vitro Efficacy (IC50/EC50)In Vivo Efficacy (Mouse Model)Administration Route
This compound Hemagglutinin (HA)Entry InhibitorIC50: 70 nM (H1N1)[1]Data not availableNot applicable
Oseltamivir Neuraminidase (NA)Release InhibitorEC50: Varies by strainReduced viral titers and inflammation[2]Oral
Arbidol (Umifenovir) Hemagglutinin (HA)Fusion InhibitorIC50: 4.4–12.1 μM (IAV)40-50% survival rate at 25-45 mg/kgOral
JNJ4796 Hemagglutinin (HA)Fusion InhibitorEC50: 12-449 nM (Group 1 IAV)100% survival at 10-50 mg/kgOral

Experimental Protocols for In Vivo Validation

A standard mouse model is a primary method for the initial in vivo evaluation of antiviral candidates against influenza A virus. The following protocol outlines a representative experimental design to assess the efficacy of a compound like this compound.

Objective: To evaluate the therapeutic efficacy of this compound in a lethal influenza A virus challenge model in mice.

Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

Virus:

  • Mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34, H1N1).

  • The virus stock is titrated to determine the 50% lethal dose (LD50).

Experimental Groups:

  • Vehicle Control: Mice receive the vehicle solution (e.g., PBS, DMSO) on the same schedule as the treatment groups.

  • This compound Treatment Groups: At least three dose levels of this compound (e.g., low, medium, high dose) administered.

  • Positive Control: Mice treated with a known effective antiviral agent (e.g., Oseltamivir).

Procedure:

  • Infection: Mice are lightly anesthetized and intranasally inoculated with a lethal dose (e.g., 5x LD50) of the influenza virus in a volume of 50 µL.

  • Treatment:

    • Treatment with this compound or control compounds begins at a specified time point post-infection (e.g., 4 hours or 24 hours).

    • The compound is administered via a clinically relevant route, such as oral gavage, once or twice daily for a period of 5-7 days.

  • Monitoring:

    • Morbidity: Body weight and clinical signs of illness (e.g., ruffled fur, lethargy) are recorded daily for 14-21 days. A humane endpoint is established (e.g., >25% body weight loss).

    • Mortality: Survival is monitored daily over the observation period.

  • Endpoint Analysis (for satellite groups):

    • Viral Load: On specific days post-infection (e.g., days 3 and 5), lungs are harvested, and viral titers are determined by plaque assay or TCID50 assay on MDCK cells.

    • Histopathology: Lung tissues are collected, fixed, and stained to assess the degree of inflammation and tissue damage.

Statistical Analysis:

  • Survival curves are analyzed using the log-rank (Mantel-Cox) test.

  • Differences in body weight loss and viral titers between groups are analyzed using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the proposed experimental workflow and the targeted viral entry pathway.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis virus_prep Virus Preparation (Mouse-adapted IAV) infection Intranasal Infection (Lethal Dose) virus_prep->infection animal_acclimate Animal Acclimatization (BALB/c mice) group_assign Group Assignment (Vehicle, this compound, Positive Control) animal_acclimate->group_assign group_assign->infection treatment Treatment Administration (e.g., Oral Gavage) infection->treatment monitoring Daily Monitoring (Weight, Survival, Clinical Signs) treatment->monitoring viral_load Viral Load Determination (Lungs) monitoring->viral_load histopath Histopathology (Lung Tissue) monitoring->histopath data_analysis Statistical Analysis viral_load->data_analysis histopath->data_analysis

Caption: A representative workflow for the in vivo validation of an antiviral compound in a mouse model.

G cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) sialic_acid Sialic Acid Receptor HA->sialic_acid 1. Attachment endosome Endosome sialic_acid->endosome 2. Endocytosis fusion Membrane Fusion endosome->fusion 3. pH-induced conformational change of HA release Viral RNA Release fusion->release 4. Viral and Endosomal Membrane Fusion This compound This compound This compound->HA Inhibition

Caption: The mechanism of influenza virus entry and the inhibitory action of this compound on hemagglutinin.

References

A Structural and Functional Comparison of CBS1117 and Other Influenza Hemagglutinin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the influenza virus hemagglutinin (HA) inhibitor CBS1117 with other notable HA inhibitors. The focus is on their structural differences, inhibitory activities, and mechanisms of action, supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Hemagglutinin Inhibition

Influenza virus hemagglutinin (HA) is a glycoprotein on the surface of the virus that is crucial for initiating infection. It mediates the virus's entry into host cells through two key functions: binding to sialic acid receptors on the host cell surface and, following endocytosis, fusing the viral and endosomal membranes to release the viral genome into the cytoplasm. Small molecule inhibitors that target HA, particularly the highly conserved stem region, can prevent these critical steps, thus blocking viral entry. These inhibitors are a major focus of antiviral drug development due to their potential for broad-spectrum activity against various influenza strains.

This compound is a novel fusion inhibitor with a 4-aminopiperidine scaffold that has demonstrated potent activity against group 1 influenza A viruses.[1] This guide compares its performance and structural characteristics with other well-documented HA inhibitors.

Quantitative Comparison of HA Inhibitor Activity

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected HA inhibitors against various influenza A virus strains. The data is compiled from multiple studies to provide a comparative overview.

InhibitorTarget HA GroupVirus StrainAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound Group 1A/Puerto Rico/8/34 (H1N1)Virus Yield Reduction0.07>100 (A549)>1428[2][3]
Group 1H5N1 (pseudovirus)Pseudovirus Entry3.0>100 (A549)>33[1]
Group 2H3N2Pseudovirus Entry>50--[1]
JNJ4796 Group 1H1N1 (A/Brisbane/59/2007)Neutralization0.012>100>8333
Group 1H5N1 (A/Vietnam/1203/2004)Neutralization0.449 - 3.24>100>222
F0045(S) Group 1H1N1 (A/Puerto Rico/8/34)Neutralization1.8>100>55
Group 1H5N1 (A/Vietnam/1204/2004)Neutralization1.5>100>66
Arbidol Broad-spectrumVariousMultiple2.7 - 13.8 mg/mL18.7 - 89.7Varies
MBX2329 Group 1A/Puerto Rico/8/34 (H1N1)CPE Reduction0.3 - 5.9>100 (MDCK)>17-333
MBX2546 Group 1A/PR/8/34 (H1N1)CPE Reduction0.3>100 (MDCK)>333
CL-385319 Group 1 & 2H5N1 (pseudovirus)Pseudovirus Entry0.0271480 (MDCK)54.8

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50); A549: Human lung epithelial cells; MDCK: Madin-Darby canine kidney cells; CPE: Cytopathic effect.

Structural Comparison and Mechanism of Action

This compound and other potent group 1-specific inhibitors like JNJ4796 and F0045(S) are fusion inhibitors that bind to a conserved hydrophobic pocket in the stem region of the HA trimer, near the fusion peptide. This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.

The crystal structure of this compound in complex with H5 HA (PDB: 6VMZ) reveals that it binds in a cavity near the fusion peptide, making both hydrophobic and polar contacts with residues from both the HA1 and HA2 subunits of a single protomer. Although structurally distinct, JNJ4796 binds to an overlapping site (PDB: 6CFG), highlighting this pocket as a key vulnerability for therapeutic intervention. The group 1 specificity of these inhibitors is attributed to structural differences in this binding pocket between group 1 and group 2 HAs, such as the presence of a glycosylation site at Asn38 in group 2 HAs which can cause steric hindrance.

Broad-spectrum inhibitors like Arbidol are thought to have a more complex mechanism of action, potentially interacting with the lipid membrane and also binding to HA to prevent its conformational changes.

Below is a diagram illustrating the mechanism of HA-mediated membrane fusion and its inhibition.

HA_Fusion_Inhibition cluster_virus_entry Influenza Virus Entry and Fusion cluster_inhibition Inhibition Mechanism v_bind 1. Virus Binding (HA binds to Sialic Acid) v_endo 2. Endocytosis v_bind->v_endo v_acid 3. Endosome Acidification (pH drop) v_endo->v_acid v_conf 4. HA Conformational Change v_acid->v_conf v_fusion 5. Membrane Fusion v_conf->v_fusion v_release 6. Genome Release v_fusion->v_release inhibitor This compound & Other Fusion Inhibitors block Block HA Conformational Change inhibitor->block Binds to HA Stem block->v_conf PREVENTS

Caption: Mechanism of influenza virus entry and inhibition by fusion inhibitors like this compound.

Experimental Protocols

The characterization of HA inhibitors relies on a set of standardized in vitro assays. Below are the methodologies for key experiments.

Pseudovirus Neutralization Assay

This assay is a safe and common method to determine the efficacy of entry inhibitors. It uses replication-deficient viruses (e.g., lentiviral or retroviral vectors) that express influenza HA on their surface and carry a reporter gene, such as luciferase.

Workflow:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the viral backbone (containing the luciferase reporter), and the desired influenza HA.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Neutralization: Incubate the pseudovirus with the diluted inhibitor for a set period (e.g., 1 hour at 37°C).

  • Infection: Add the virus-inhibitor mixture to target cells (e.g., A549) seeded in 96-well plates.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-drug control. The EC50 value is determined by fitting the dose-response curve using non-linear regression.

Pseudovirus_Assay_Workflow start Start step1 Prepare serial dilutions of HA inhibitor start->step1 step2 Incubate pseudovirus with inhibitor step1->step2 step3 Add mixture to target cells (e.g., A549) step2->step3 step4 Incubate for 48-72h step3->step4 step5 Lyse cells and add luciferase substrate step4->step5 step6 Measure luminescence step5->step6 end Calculate EC50 step6->end

Caption: A typical workflow for a pseudovirus-based neutralization assay.

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of an inhibitor or antibody to prevent the HA-mediated agglutination (clumping) of red blood cells (RBCs). While primarily used for antibody titration, it can be adapted to screen for inhibitors that block the receptor-binding site of HA.

Protocol:

  • Virus Standardization: Determine the concentration of the virus that causes complete hemagglutination (1 HA unit). Use 4 HA units for the assay.

  • Inhibitor Dilution: Prepare two-fold serial dilutions of the test compound in a V-bottom 96-well plate.

  • Incubation: Add 4 HA units of the virus to each well containing the inhibitor and incubate at room temperature for 30-60 minutes.

  • RBC Addition: Add a standardized suspension of RBCs (e.g., 0.5% chicken or turkey RBCs) to all wells.

  • Readout: Incubate at 4°C or room temperature for 30-60 minutes and observe the wells. A "button" of RBCs at the bottom indicates inhibition, while a diffuse lattice indicates agglutination. The HI titer is the highest dilution of the inhibitor that completely inhibits hemagglutination.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of the virus or general toxicity to the host cells.

Protocol:

  • Cell Seeding: Plate host cells (the same type as used in the antiviral assay) in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the cells for a period similar to the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Measure cell viability using a metabolic assay, such as MTT or CellTiter-Glo. This involves adding a reagent that is converted into a colored or luminescent product by metabolically active cells.

  • Readout: Measure the absorbance or luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to a no-drug control. The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion

This compound is a potent group 1-specific influenza HA inhibitor that functions by binding to a conserved pocket in the HA stem, thereby preventing membrane fusion. Its efficacy and mechanism of action are comparable to other inhibitors like JNJ4796 that target the same region. The structural and quantitative data presented in this guide demonstrate that the HA stem remains a promising target for the development of broad-spectrum influenza antivirals. Further optimization of scaffolds like that of this compound could lead to the development of new therapeutic options to combat both seasonal and pandemic influenza.

References

Assessing the Synergy of CBS1117 with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

As the landscape of antiviral therapeutics for influenza continues to evolve, the exploration of combination therapies is paramount to enhancing efficacy, mitigating resistance, and improving patient outcomes. This guide provides a comparative assessment of the novel influenza entry inhibitor, CBS1117, and its potential for synergistic activity with other established classes of antiviral drugs.

Note to Researchers: To date, specific experimental studies evaluating the synergistic effects of this compound in combination with other antivirals have not been published in the peer-reviewed literature. This document, therefore, presents a theoretical framework based on the distinct mechanisms of action of these agents and proposes a robust experimental design to investigate their potential synergies.

A Comparative Overview of Antiviral Mechanisms

A successful combination therapy for influenza would ideally target different essential stages of the viral life cycle, thereby creating a multi-pronged attack. The following table summarizes the mechanisms of action for this compound and other major classes of influenza antivirals.

Antiviral Agent/ClassTargetMechanism of Action
This compound Hemagglutinin (HA)Binds near the HA fusion peptide, a critical region for HA-mediated fusion, thereby inhibiting the entry of the virus into the host cell.[1][2][3][4][5]
Neuraminidase Inhibitors (e.g., Oseltamivir)Neuraminidase (NA)Inhibits the neuraminidase enzyme on the viral surface, which is crucial for the release of newly formed virus particles from infected cells, thus preventing the spread of infection.
Polymerase Acidic (PA) Endonuclease Inhibitors (e.g., Baloxavir Marboxil)PA EndonucleaseBlocks the "cap-snatching" activity of the viral polymerase, a process essential for the initiation of viral mRNA synthesis and subsequent viral replication.
M2 Ion Channel Blockers (e.g., Amantadine)M2 Proton ChannelInhibits the M2 ion channel of the influenza A virus, which prevents the acidification of the viral core and the subsequent uncoating and release of the viral genome into the cytoplasm.

Potential for Synergy: A Mechanistic Rationale

The distinct targets of this compound and other antiviral classes provide a strong rationale for exploring their combined use. By simultaneously blocking viral entry (this compound), replication (Baloxavir Marboxil), and release (Oseltamivir), it is hypothesized that a synergistic effect could be achieved, leading to a more profound and rapid reduction in viral load than with monotherapy alone.

Proposed Experimental Protocols for Synergy Assessment

To empirically determine the synergistic potential of this compound, a series of in vitro experiments are proposed.

Checkerboard Antiviral Assay

This assay is the gold standard for assessing the interaction between two antimicrobial agents.

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or human lung adenocarcinoma (A549) cells.

  • Viruses: A panel of representative influenza A and B virus strains, including laboratory-adapted strains and clinical isolates.

  • Methodology:

    • Prepare serial dilutions of this compound and the comparator antiviral (e.g., oseltamivir carboxylate, baloxavir acid) in a 96-well plate format, creating a matrix of concentrations.

    • Infect the cell monolayers with a standardized inoculum of the influenza virus.

    • Add the drug combinations to the infected cells.

    • After a suitable incubation period (e.g., 48-72 hours), assess the antiviral effect using a cell viability assay (e.g., MTT or CellTiter-Glo) or by quantifying the reduction in viral yield (e.g., plaque assay or RT-qPCR).

  • Data Analysis: The interaction between the two drugs can be quantified by calculating the Fractional Inhibitory Concentration (FIC) index or by using synergy landscape models (e.g., MacSynergy).

Time-of-Addition Assay

This experiment helps to confirm that the drugs are acting at their expected stages of the viral life cycle when used in combination.

  • Methodology:

    • Infect cell monolayers with a high multiplicity of infection (MOI) to synchronize the infection.

    • Add the combination of this compound and the other antiviral at different time points post-infection.

    • Measure the viral yield at a fixed time point (e.g., 24 hours post-infection).

  • Expected Outcome: The combination should show a more potent inhibitory effect across a broader window of time compared to the individual drugs.

Visualizing the Science

To aid in the conceptualization of these processes, the following diagrams have been generated.

G cluster_host_cell Host Cell cluster_nucleus cluster_virus endosome Endosome endosome->cytoplasm 2. Uncoating nucleus Nucleus vRNA_transcription vRNA Transcription (mRNA Synthesis) nucleus->vRNA_transcription vRNA_replication vRNA Replication nucleus->vRNA_replication cytoplasm->nucleus 3. vRNP Import virus_assembly Progeny Virions cytoplasm->virus_assembly 6. Assembly vRNA_transcription->cytoplasm 4. mRNA Export & Translation vRNA_replication->cytoplasm 5. vRNP Export virus Virion virus->endosome 1. Entry & Endocytosis This compound This compound This compound->virus Inhibits Entry Amantadine Amantadine Amantadine->endosome Inhibits Uncoating Baloxavir Baloxavir Marboxil Baloxavir->vRNA_transcription Inhibits Transcription Oseltamivir Oseltamivir Oseltamivir->virus_release Inhibits Release virus_assembly->virus_release 7. Budding

Caption: Influenza virus life cycle and points of antiviral intervention.

G start Start prepare_cells Prepare Cell Monolayers (e.g., MDCK, A549) start->prepare_cells prepare_drugs Prepare Serial Dilutions of this compound & Comparator Antiviral start->prepare_drugs infect_cells Infect Cells with Influenza Virus prepare_cells->infect_cells add_drugs Add Drug Combinations (Checkerboard Format) prepare_drugs->add_drugs infect_cells->add_drugs incubate Incubate for 48-72 hours add_drugs->incubate assess_effect Assess Antiviral Effect (e.g., Cell Viability, Viral Yield) incubate->assess_effect analyze_data Data Analysis (FIC Index, MacSynergy) assess_effect->analyze_data end End analyze_data->end

Caption: Proposed experimental workflow for synergy assessment.

Conclusion

While awaiting direct experimental evidence, the distinct and complementary mechanisms of action of this compound and other approved influenza antivirals present a compelling case for the investigation of their synergistic potential. The proposed experimental framework provides a clear path forward for researchers to rigorously evaluate these combinations. Such studies are critical for the development of next-generation influenza therapies that can offer enhanced efficacy and a higher barrier to the emergence of viral resistance.

References

Benchmarking CBS1117: A Comparative Guide to Novel Influenza Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational influenza drug candidate CBS1117 against a range of novel antiviral agents. The data presented is compiled from publicly available experimental results to facilitate a comprehensive evaluation of their respective performances.

Executive Summary

Influenza remains a significant global health threat, necessitating the development of new antiviral therapies to combat emerging drug-resistant strains and prepare for future pandemics. This compound is a novel influenza A virus entry inhibitor that targets the viral hemagglutinin (HA) protein, preventing the fusion of the viral envelope with the host cell membrane.[1] This guide benchmarks this compound against other recently developed influenza drug candidates that target different stages of the viral replication cycle, including other HA inhibitors, neuraminidase (NA) inhibitors, and viral RNA-dependent RNA polymerase (RdRp) inhibitors. The comparative data, primarily focusing on the H1N1 influenza A subtype for consistency, is presented to aid researchers in evaluating the potential of these next-generation antiviral agents.

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and other novel influenza drug candidates against the influenza A/Puerto Rico/8/34 (H1N1) strain, unless otherwise specified. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented to quantify their antiviral potency.

Compound Target Virus Strain Cell Line IC50 (nM) EC50 (µM) CC50 (µM) Selectivity Index (SI)
This compound Hemagglutinin (HA)A/Puerto Rico/8/34 (H1N1)A54970[1]->100>1428
MBX2329 Hemagglutinin (HA)A/PR/8/34 (H1N1)MDCK-0.29 - 0.53>100>188
BMY-27709 Hemagglutinin (HA)A/WSN/33 (H1N1)Not Specified-3 - 8--
Oseltamivir Carboxylate Neuraminidase (NA)A/Puerto Rico/8/34 (H1N1)MDCK1.34[2]0.02[2]--
Zanamivir Neuraminidase (NA)A/Puerto Rico/8/34 (H1N1)MDCK0.95[3]0.44--
Favipiravir (T-705) RNA Polymerase (RdRp)A/Puerto Rico/8/34 (H1N1)MDCK-8.9--
Baloxavir Acid RNA Polymerase (PA endonuclease)A/Puerto Rico/8/34 (H1N1)MDCK-0.0004 - 0.0009--

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The selectivity index (SI) is calculated as CC50/IC50 or CC50/EC50.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures reported in the literature for evaluating influenza antiviral efficacy.

Neuraminidase (NA) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Principle: The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

  • Materials:

    • Influenza virus stock (e.g., A/Puerto Rico/8/34)

    • MUNANA substrate

    • Test compounds and control inhibitors (e.g., Oseltamivir Carboxylate)

    • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

    • Stop Solution (e.g., Ethanol/NaOH mixture)

    • Black 96-well microplates

    • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add a standardized amount of influenza virus to each well (except for no-virus controls).

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Terminate the reaction by adding the stop solution.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition of NA activity for each compound concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.

  • Principle: Host cells are infected with influenza virus in the presence of varying concentrations of a test compound. After a single replication cycle, the amount of newly produced infectious virus in the supernatant is quantified, typically by plaque assay or TCID50 assay.

  • Materials:

    • Host cell line (e.g., A549 or MDCK cells)

    • Cell culture medium and supplements

    • Influenza virus stock (e.g., A/Puerto Rico/8/34)

    • Test compounds

    • TPCK-treated trypsin (for viral activation)

    • Reagents for virus titration (e.g., agarose for plaque assay)

  • Procedure:

    • Seed host cells in multi-well plates and grow to confluency.

    • Wash the cell monolayers and infect with a known multiplicity of infection (MOI) of influenza virus.

    • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

    • Add fresh, serum-free medium containing serial dilutions of the test compound and TPCK-treated trypsin.

    • Incubate the plates at 37°C for a period that allows for a single cycle of viral replication (e.g., 24 hours).

    • Harvest the culture supernatants.

    • Quantify the infectious virus titer in the supernatants using a plaque assay or TCID50 assay on fresh cell monolayers.

    • Calculate the percent reduction in virus yield for each compound concentration compared to the untreated virus control.

    • Determine the EC50 value, the concentration of the compound that reduces the virus yield by 50%, by plotting the percent reduction against the logarithm of the compound concentration.

Visualizations

Influenza Virus Replication Cycle and Drug Targets

The following diagram illustrates the key stages of the influenza A virus replication cycle and the points of intervention for different classes of antiviral drugs.

Influenza_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_drugs Drug Intervention Points vRNA Replication vRNA Replication vRNP Export vRNP Export vRNA Replication->vRNP Export Progeny vRNPs Transcription Transcription Transcription->vRNA Replication Ribosome Ribosome Transcription->Ribosome mRNA Export Assembly Assembly vRNP Export->Assembly Endosome Endosome vRNP Release vRNP Release Endosome->vRNP Release Fusion (low pH) Viral Proteins Viral Proteins Ribosome->Viral Proteins Translation Golgi Golgi Golgi->Assembly Budding Budding Progeny Virus Progeny Virus Budding->Progeny Virus Release Virus Influenza Virion Attachment & Entry Attachment & Entry Virus->Attachment & Entry HA binds to Sialic Acid Attachment & Entry->Endosome Endocytosis vRNP Release->Transcription Nuclear Import Viral Proteins->Golgi Processing Assembly->Budding HA Inhibitors HA Inhibitors (e.g., this compound) HA Inhibitors->Endosome Polymerase Inhibitors Polymerase Inhibitors (e.g., Favipiravir, Baloxavir) Polymerase Inhibitors->vRNA Replication Polymerase Inhibitors->Transcription NA Inhibitors NA Inhibitors (e.g., Oseltamivir, Zanamivir) NA Inhibitors->Budding

Caption: Influenza virus replication cycle and drug targets.

Experimental Workflow for Antiviral Benchmarking

This diagram outlines a generalized workflow for the in vitro benchmarking of influenza drug candidates.

Antiviral_Benchmarking_Workflow cluster_workflow Benchmarking Workflow cluster_assays Efficacy Assays Compound Preparation Compound Preparation Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Preparation->Cytotoxicity Assay (CC50) Antiviral Efficacy Assays Antiviral Efficacy Assays Compound Preparation->Antiviral Efficacy Assays Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay (CC50) Cell Culture->Antiviral Efficacy Assays Virus Propagation Virus Propagation Virus Propagation->Antiviral Efficacy Assays Data Analysis Data Analysis Cytotoxicity Assay (CC50)->Data Analysis NA Inhibition Assay (IC50) NA Inhibition Assay (IC50) Antiviral Efficacy Assays->NA Inhibition Assay (IC50) Virus Yield Reduction Assay (EC50) Virus Yield Reduction Assay (EC50) Antiviral Efficacy Assays->Virus Yield Reduction Assay (EC50) Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation NA Inhibition Assay (IC50)->Data Analysis Virus Yield Reduction Assay (EC50)->Data Analysis

Caption: Workflow for in vitro antiviral benchmarking.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

As a researcher, scientist, or drug development professional, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for CBS1117, emphasizing safety, and logistical planning. Adherence to these guidelines is essential for protecting personnel, the environment, and ensuring regulatory compliance.

Prior to initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and hazard information. In the absence of an SDS for this specific compound, it should be treated as a hazardous substance of unknown toxicity.

Personal Protective Equipment (PPE):

A minimum of the following PPE should be worn at all times when handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

Engineering Controls:

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any laboratory chemical, is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps from initial waste collection to final pickup by environmental health and safety (EHS) personnel.

Experimental Protocols

1. Waste Segregation and Collection:

  • Objective: To safely collect and segregate this compound waste to prevent accidental reactions and ensure proper disposal.

  • Methodology:

    • Obtain a designated, chemically compatible waste container from your institution's EHS department. The container must be in good condition, with a secure, leak-proof lid.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.

    • Carefully transfer the this compound waste into the designated container, avoiding splashes or spills.

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.

    • Keep the waste container securely closed at all times, except when adding waste.

2. Storage of Chemical Waste:

  • Objective: To store the accumulated this compound waste safely prior to disposal.

  • Methodology:

    • Store the labeled hazardous waste container in a designated satellite accumulation area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is well-ventilated and away from sources of ignition or heat.

    • Secondary containment (e.g., a larger, chemically resistant bin) is required to contain any potential leaks or spills.

3. Arranging for Disposal:

  • Objective: To coordinate the final pickup and disposal of the this compound waste.

  • Methodology:

    • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (e.g., 90 days), schedule a pickup with your EHS department.

    • Complete any required waste pickup forms, providing accurate information about the contents of the container.

    • Ensure a clear and unobstructed path for EHS personnel to access and remove the waste container.

Data Presentation

To facilitate quick reference and comparison, the following table summarizes the key logistical and safety parameters for the disposal of this compound.

ParameterSpecificationRationale
Waste Container Type Chemically compatible, leak-proof with secure lidPrevents spills, leaks, and reactions with the container material.
Labeling Requirements "Hazardous Waste," "this compound," Accumulation Start DateEnsures proper identification and tracking in compliance with regulations.
Storage Location Designated Satellite Accumulation Area (SAA)Centralizes hazardous waste and keeps it under the control of laboratory staff.
Storage Conditions Well-ventilated, away from ignition sourcesMinimizes risks of fire, explosion, and exposure to hazardous vapors.
Required PPE Nitrile gloves, safety glasses/goggles, lab coatProtects personnel from chemical splashes, and skin/eye contact.
Engineering Controls Certified Chemical Fume HoodProvides primary containment and protects against inhalation of hazardous fumes.

Mandatory Visualization

The logical workflow for the proper disposal of this compound is illustrated in the following diagram. This visual guide provides a clear, at-a-glance overview of the entire process, from waste generation to final disposal.

A Step 1: Waste Generation (this compound) B Step 2: Segregate and Collect Waste (Designated, Labeled Container) A->B Transfer to C Step 3: Secure Storage (Satellite Accumulation Area with Secondary Containment) B->C Store in D Step 4: Schedule Disposal (Contact EHS and Complete Paperwork) C->D Initiate E Step 5: EHS Pickup and Final Disposal D->E Leads to

Caption: Logical workflow for the disposal of this compound.

Personal protective equipment for handling CBS1117

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of CBS1117, a virus entry inhibitor. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary routes of exposure are oral ingestion, skin contact, and eye contact. Therefore, stringent adherence to PPE protocols is mandatory.

Chemical Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral ToxicityCategory 4: Harmful if swallowed[1].P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.
Acute Aquatic ToxicityCategory 1: Very toxic to aquatic life.P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic ToxicityCategory 1: Very toxic to aquatic life with long lasting effects.P501: Dispose of contents/container to an approved waste disposal plant.

Recommended Personal Protective Equipment (PPE)

Given that this compound is an antiviral agent often used in the context of influenza virus research, PPE recommendations must account for both chemical and biological hazards. The following PPE is required:

  • Respiratory Protection: A NIOSH-approved N95 or higher filtering facepiece respirator should be worn to protect against inhalation of aerosols.

  • Eye Protection: Properly fitted, unvented or indirectly vented safety goggles are necessary to prevent splashes. A face shield may be worn in addition to goggles for enhanced protection.

  • Hand Protection: Disposable nitrile or neoprene gloves are required. Gloves should be changed frequently, especially if contaminated.

  • Protective Clothing: A disposable gown or fluid-resistant coveralls should be worn to protect skin and clothing.

  • Foot Protection: Disposable shoe covers or dedicated, disinfectable laboratory shoes are required.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, to minimize exposure risk.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_post Post-Procedure A Don Appropriate PPE B Prepare Ventilated Workspace (e.g., Biosafety Cabinet) A->B C Retrieve this compound from -20°C storage B->C D Equilibrate to Room Temperature C->D E Weigh and Prepare Solution D->E F Perform Experiment E->F G Decontaminate Surfaces F->G H Segregate Waste: Solid vs. Liquid G->H I Package Sharps in Puncture-Resistant Container H->I J Collect Contaminated Solids in Biohazard Bag H->J K Collect Liquid Waste in Labeled, Sealed Container H->K L Dispose of Waste via Approved Biohazardous Waste Stream I->L J->L K->L M Doff PPE in Correct Order L->M N Wash Hands Thoroughly M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBS1117
Reactant of Route 2
Reactant of Route 2
CBS1117

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.